molecular formula C32H44ClN5O B10814423 SNT-207707

SNT-207707

Cat. No.: B10814423
M. Wt: 550.2 g/mol
InChI Key: FBNJDWPWZNPVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNT-207707 is a useful research compound. Its molecular formula is C32H44ClN5O and its molecular weight is 550.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O.ClH/c1-24(2)15-20-36(21-16-25(3)4)32(38)28-13-14-30-34-31(27-11-9-26(22-33)10-12-27)29(37(30)23-28)8-7-19-35-17-5-6-18-35;/h9-14,23-25H,5-8,15-21H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJDWPWZNPVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)C1=CN2C(=NC(=C2CCCN3CCCC3)C4=CC=C(C=C4)C#N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SNT-207707: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of SNT-207707 for Researchers, Scientists, and Drug Development Professionals

This compound is a potent, selective, and orally active antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] As a key regulator of energy homeostasis, the MC4R has emerged as a significant therapeutic target for conditions such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Core Compound Information

PropertyValue
Chemical Name 2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide
Molecular Formula C₃₂H₄₃N₅O
CAS Number 1064662-40-3

Quantitative Data

This compound exhibits high affinity and functional antagonism at the MC4R, with significant selectivity over other melanocortin receptor subtypes.

ParameterValueSpeciesAssay Type
IC₅₀ (Binding) 8 nMNot SpecifiedRadioligand Binding Assay
IC₅₀ (Function) 5 nMNot SpecifiedFunctional Assay
Selectivity >200-fold vs. MC3R and MC5RNot SpecifiedNot Specified
In Vivo Efficacy (Cachexia) 30 mg/kg/day (oral)Mouse (C26 model)Prevention of tumor-induced weight loss
In Vivo Efficacy (Food Intake) 20 mg/kg (subcutaneous)MouseIncreased food intake
Pharmacokinetics (Oral) Significant plasma and brain levelsMouse (CD-1)Not Specified

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R. The MC4R is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological effects of MC4R activation, including the suppression of appetite and increased energy expenditure.

By blocking this signaling cascade, this compound effectively disinhibits the pathways that promote food intake and reduce energy expenditure, making it a promising candidate for the treatment of cachexia.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates SNT_207707 This compound (Antagonist) SNT_207707->MC4R Blocks Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Physiological_Effects Suppression of Appetite Increased Energy Expenditure Downstream_Targets->Physiological_Effects Leads to

Caption: MC4R Signaling Pathway and this compound Antagonism

Experimental Protocols

The following protocols are based on methodologies employed in the preclinical evaluation of this compound and similar compounds in cancer-induced cachexia models.

C26 Murine Colon Carcinoma Cachexia Model

This model is widely used to study cancer-induced cachexia due to its robust and reproducible induction of a wasting phenotype.

1. Cell Culture and Preparation:

  • Murine C26 colon adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For tumor induction, cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10⁶ cells per 100 µL.

2. Tumor Induction:

  • Male BALB/c mice (6-8 weeks old) are used.

  • 1 x 10⁶ C26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • A control group is injected with vehicle (PBS) only.

3. This compound Administration:

  • Treatment with this compound begins the day after tumor cell implantation.

  • This compound is administered orally once daily at a dose of 30 mg/kg. The vehicle for this compound is typically a solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • The control group receives the vehicle alone.

4. Monitoring and Endpoints:

  • Body weight, food intake, and water intake are monitored daily.

  • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • At the end of the study (typically 14-21 days post-tumor implantation), mice are euthanized.

  • Tissues such as tumors, skeletal muscles (e.g., gastrocnemius, tibialis anterior), and adipose tissue are dissected and weighed.

  • Blood samples may be collected for analysis of inflammatory cytokines or other biomarkers.

Pharmacokinetic Study

This protocol provides a framework for assessing the pharmacokinetic profile of this compound in mice.

1. Animal Model:

  • Male CD-1 mice (12 weeks old) are used.

2. Drug Administration:

  • This compound is administered as a single oral gavage at a dose of 60 mg/kg.

3. Sample Collection:

  • At designated time points (e.g., 1, 3, and 6 hours post-dose), cohorts of mice (n=3 per time point) are euthanized.

  • Blood is collected via cardiac puncture into tubes containing an anticoagulant.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain tissue is also collected, homogenized, and stored at -80°C.

4. Sample Analysis:

  • Concentrations of this compound in plasma and brain homogenates are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of cancer cachexia.

Experimental_Workflow Start Start Cell_Culture C26 Cell Culture and Preparation Start->Cell_Culture Tumor_Induction Subcutaneous Injection of C26 Cells in Mice Cell_Culture->Tumor_Induction Group_Allocation Random Allocation to Treatment Groups Tumor_Induction->Group_Allocation Treatment_Group This compound (30 mg/kg/day, p.o.) Group_Allocation->Treatment_Group Control_Group Vehicle Control (p.o.) Group_Allocation->Control_Group Monitoring Daily Monitoring: - Body Weight - Food Intake - Tumor Volume Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint (Day 14-21) Monitoring->Endpoint Tissue_Collection Tissue Collection: - Tumor - Muscle - Adipose Tissue Endpoint->Tissue_Collection Data_Analysis Data Analysis and Statistical Comparison Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: Preclinical Evaluation Workflow for this compound in a Cachexia Model

Chemical Synthesis and Safety Data

Conclusion

This compound is a valuable research tool for investigating the role of the MC4R in energy homeostasis and disease states such as cachexia. Its oral bioavailability and potent antagonist activity make it a compelling candidate for further preclinical and potentially clinical investigation. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound.

References

SNT-207707: A Selective Melanocortin 4 Receptor Antagonist for Research in Appetite Regulation and Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of SNT-207707, a potent and selective antagonist of the Melanocortin 4 Receptor (MC4R). This compound serves as a critical tool for investigating the role of the central melanocortin system in regulating food intake, energy homeostasis, and the pathogenesis of cachexia. This document details the pharmacological properties of this compound, provides in-depth experimental protocols for its in vitro and in vivo evaluation, and presents its mechanism of action through illustrative signaling pathways and experimental workflows.

Core Pharmacological Data

This compound is a non-peptidic, orally active small molecule that demonstrates high affinity and selectivity for the human MC4R. Its antagonist properties make it a valuable agent for studying conditions characterized by anorexia and body weight loss, such as cancer-induced cachexia.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueReceptorAssay TypeReference
Binding Affinity (IC50) 8 nMHuman MC4RRadioligand Binding Assay[1]
Functional Activity (IC50) 5 nMHuman MC4RFunctional Assay[1]
Selectivity >200-fold vs. MC3R and MC5RHuman MC3R, MC5RNot Specified[1]

Table 2: In Vivo Administration and Efficacy of this compound in Mice

Administration RouteDoseAnimal ModelEffectReference
Oral Gavage 60 mg/kgCD-1 MiceTo determine plasma and brain concentrations[1]
Subcutaneous Injection 20 mg/kgHealthy MiceDistinctly increased food intake[1]
Once Daily Oral Administration Not SpecifiedC26 Adenocarcinoma-induced Cachexia ModelSignificantly reduced tumor-induced weight loss

Mechanism of Action and Signaling Pathway

The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus, a key brain region for regulating energy balance. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of signaling cascades that promote satiety and increase energy expenditure.

This compound acts as a competitive antagonist at the MC4R, blocking the binding of α-MSH and thereby inhibiting the downstream signaling cascade. This blockade of MC4R signaling is hypothesized to mimic the effect of the endogenous inverse agonist, agouti-related protein (AgRP), which is known to increase food intake and reduce energy expenditure.

MC4R_Signaling_Pathway MC4R Signaling Pathway and Antagonism by this compound cluster_agonism Agonist-Mediated Activation cluster_antagonism Antagonism by this compound alpha_MSH α-MSH MC4R_active MC4R (Active) alpha_MSH->MC4R_active Binds to G_protein Gs Protein Activation MC4R_active->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Satiety ↓ Food Intake ↑ Energy Expenditure PKA->Satiety SNT_207707 This compound MC4R_inactive MC4R (Inactive) SNT_207707->MC4R_inactive Binds and blocks Blocked_Signal Signaling Blocked MC4R_inactive->Blocked_Signal Anorexigenic_Effect ↑ Food Intake ↓ Energy Expenditure Blocked_Signal->Anorexigenic_Effect

MC4R signaling and this compound antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Assays

1. MC4R Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human MC4R through competitive displacement of a radiolabeled ligand.

Binding_Assay_Workflow Workflow for MC4R Radioligand Binding Assay Start Start Cell_Culture Culture HEK293 cells stably expressing human MC4R Start->Cell_Culture Membrane_Prep Prepare cell membranes containing MC4R Cell_Culture->Membrane_Prep Assay_Setup Incubate membranes with [125I]-NDP-α-MSH and varying concentrations of this compound Membrane_Prep->Assay_Setup Equilibration Allow binding to reach equilibrium Assay_Setup->Equilibration Separation Separate bound and free radioligand by filtration Equilibration->Separation Counting Quantify bound radioactivity using a gamma counter Separation->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Workflow for MC4R Radioligand Binding Assay.
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.

  • Binding Assay: The competitive binding assay is performed in a 96-well plate. Cell membranes are incubated with a fixed concentration of a radiolabeled MC4R agonist (e.g., [¹²⁵I]-NDP-α-MSH) and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

  • Incubation and Filtration: The plate is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. Filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

2. MC4R Functional Assay (cAMP Measurement)

This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Functional_Assay_Workflow Workflow for MC4R Functional Assay Start Start Cell_Seeding Seed HEK293 cells expressing human MC4R in 96-well plates Start->Cell_Seeding Pre_incubation Pre-incubate cells with varying concentrations of this compound Cell_Seeding->Pre_incubation Agonist_Stimulation Stimulate cells with a fixed concentration of α-MSH Pre_incubation->Agonist_Stimulation Lysis_and_Detection Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) Agonist_Stimulation->Lysis_and_Detection Analysis Calculate IC50 value for inhibition of cAMP production Lysis_and_Detection->Analysis End End Analysis->End

Workflow for MC4R Functional Assay.
  • Cell Seeding: HEK293 cells stably expressing human MC4R are seeded into 96-well plates and allowed to attach overnight.

  • Assay Procedure: Cells are washed and then pre-incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). Following the pre-incubation, cells are stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH).

  • cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, is determined by non-linear regression analysis.

In Vivo Studies

1. Cancer-Induced Cachexia Model

This protocol describes the induction of cachexia in mice using C26 adenocarcinoma cells to evaluate the in vivo efficacy of this compound.

  • Animal Model: Male BALB/c or CD2F1 mice are commonly used.

  • Tumor Cell Implantation: C26 adenocarcinoma cells are cultured and then injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control on a daily basis.

  • Monitoring: Body weight, tumor volume, food intake, and body composition (using techniques like DEXA or NMR) are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (e.g., tumors, muscles, adipose tissue) are collected for further analysis.

2. Food Intake Studies in Healthy Mice

This protocol is designed to assess the effect of this compound on food intake in non-cachectic mice.

  • Animal Model: Healthy, adult mice (e.g., C57BL/6 or CD-1) are used.

  • Acclimation: Mice are individually housed and acclimated to the experimental conditions, including the feeding apparatus.

  • Treatment: this compound or vehicle is administered (e.g., via oral gavage or subcutaneous injection).

  • Food Intake Measurement: Food consumption is measured at regular intervals post-administration. This can be done manually by weighing the food hopper or using automated systems that continuously monitor feeding behavior.

  • Data Analysis: The cumulative food intake over a specified period is calculated and compared between the treatment and control groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex role of the MC4R in health and disease. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies aimed at understanding the mechanisms of appetite control and developing potential therapeutic strategies for conditions such as cachexia. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the research community.

References

SNT-207707: A Novel Melanocortin-4 Receptor Antagonist for Cancer-Induced Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer-induced cachexia is a multifactorial syndrome characterized by significant weight loss, primarily from the loss of skeletal muscle and adipose tissue. It is a debilitating condition that adversely affects patient quality of life and response to therapy. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key regulator of energy homeostasis and a promising therapeutic target for cachexia. SNT-207707 is a potent and selective, orally available small molecule antagonist of the MC4R. This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of cancer-induced cachexia, including its mechanism of action, pharmacokinetic profile, and efficacy data from established animal models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this critical area.

Introduction to Cancer-Induced Cachexia and the Melanocortin System

Cancer-induced cachexia is a complex metabolic syndrome driven by a combination of reduced food intake (anorexia) and abnormal metabolism, leading to a negative energy balance and systemic inflammation.[1][2] The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating appetite and energy expenditure. The melanocortin signaling pathway is a key component of this regulatory network.[3]

Pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus produce α-melanocyte-stimulating hormone (α-MSH), an agonist of the MC4R.[3] Activation of the MC4R by α-MSH leads to a decrease in food intake and an increase in energy expenditure.[1] In cancer cachexia, pro-inflammatory cytokines, such as interleukin-1β (IL-1β), can stimulate POMC neurons to increase the release of α-MSH. Concurrently, the release of agouti-related peptide (AgRP), an endogenous inverse agonist of the MC4R, is suppressed. This shift in signaling results in sustained activation of the MC4R, contributing significantly to the anorexic and catabolic state of cachexia.

This compound: A Selective MC4R Antagonist

This compound is a non-peptidic, orally active small molecule that functions as a selective antagonist of the MC4R. By blocking the binding of α-MSH to the MC4R, this compound is designed to counteract the downstream effects of excessive melanocortin signaling, thereby stimulating food intake and preventing the loss of lean and fat mass associated with cancer-induced cachexia.

Mechanism of Action

The proposed mechanism of action for this compound in ameliorating cancer-induced cachexia is through the competitive inhibition of the MC4R in the central nervous system. This blockade is expected to increase appetite and reduce energy expenditure.

cluster_0 Hypothalamus cluster_1 Periphery POMC POMC Neurons aMSH aMSH POMC->aMSH α-MSH AgRP AgRP Neurons AgRP_peptide AgRP_peptide AgRP->AgRP_peptide AgRP MC4R MC4R SecondOrder 2nd Order Neurons MC4R->SecondOrder Activation Anorexia Anorexia SecondOrder->Anorexia Wasting Muscle & Fat Wasting SecondOrder->Wasting aMSH->MC4R AgRP_peptide->MC4R Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Cytokines->POMC Stimulates Cytokines->AgRP Inhibits SNT207707 This compound SNT207707->MC4R Antagonizes

Caption: this compound Signaling Pathway in Cachexia.
Pharmacological and Pharmacokinetic Profile

Preclinical studies have characterized the binding affinity, functional activity, and pharmacokinetic properties of this compound.

ParameterValueReference
MC4R Binding Affinity (IC50) 8 nM
MC4R Functional Activity (IC50) 5 nM
Selectivity vs. MC3R >200-fold
Selectivity vs. MC5R >200-fold
Oral Bioavailability Orally Active
Blood-Brain Barrier Penetration Yes

Pharmacokinetic Data in CD-1 Mice (60 mg/kg, oral)

CompoundPlasma Peak (nM)Plasma AUC (nM·h)Brain Peak (nM)Brain AUC (nM·h)Brain/Plasma Ratio (AUC)
This compound 1960637358023070.36

Preclinical Efficacy in a Cancer-Induced Cachexia Model

The efficacy of this compound has been evaluated in the C26 adenocarcinoma mouse model, a well-established model of cancer-induced cachexia.

C26 Adenocarcinoma Mouse Model of Cachexia

This model recapitulates the key features of clinical cancer cachexia, including weight loss, muscle wasting, and fat depletion.

cluster_0 Experimental Workflow A Adaptation of BALB/c Mice (1 week) B Subcutaneous Implantation of 1x10^6 C26 Adenocarcinoma Cells A->B C Daily Oral Administration of This compound (30 mg/kg) or Vehicle B->C D Daily Monitoring of Food Intake and Body Weight C->D E Body Composition Analysis (EchoMRI) at Baseline and Endpoint C->E F Tumor Growth Measurement C->F G Endpoint Analysis D->G E->G F->G

References

SNT-207707: A Technical Guide to its Role in Appetite Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207707 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC4R). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in appetite stimulation and its potential therapeutic application in conditions such as cachexia. Detailed experimental protocols from key preclinical studies are presented, alongside a quantitative summary of its pharmacological profile and efficacy. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and experimental validation.

Introduction

The melanocortin system is a critical regulator of energy homeostasis, with the MC4R playing a pivotal role in mediating anorexigenic signals in the hypothalamus.[1] Antagonism of this receptor presents a promising strategy for stimulating appetite in various pathological conditions characterized by anorexia and body weight loss, such as cancer-induced cachexia.[2] this compound is a small molecule, non-peptidic MC4R antagonist that has demonstrated significant orexigenic (appetite-stimulating) effects in preclinical models.[3] Its oral bioavailability and ability to cross the blood-brain barrier make it a compound of interest for further investigation and development.[3]

Mechanism of Action: MC4R Antagonism

This compound exerts its appetite-stimulating effects by competitively blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R in the brain.[3] α-MSH is an anorexigenic peptide, and its signaling through the MC4R promotes a state of satiety and reduced food intake. By inhibiting this pathway, this compound effectively disinhibits the drive to eat, leading to an increase in food consumption.

Signaling Pathway

cluster_0 Normal Appetite Regulation cluster_1 Action of this compound α-MSH α-MSH MC4R MC4R α-MSH->MC4R Binds to Anorexigenic Signal Anorexigenic Signal MC4R->Anorexigenic Signal Activates Decreased Food Intake Decreased Food Intake Anorexigenic Signal->Decreased Food Intake Leads to SNT207707 SNT207707 Blocked_MC4R MC4R (Blocked) SNT207707->Blocked_MC4R Antagonizes Inhibition of Anorexigenic Signal Inhibition of Anorexigenic Signal Blocked_MC4R->Inhibition of Anorexigenic Signal Results in Increased Food Intake Increased Food Intake Inhibition of Anorexigenic Signal->Increased Food Intake Leads to start Start acclimatize Acclimatize male NMRI mice start->acclimatize group House mice in groups of three acclimatize->group administer Administer this compound (s.c. or p.o.) or vehicle group->administer measure Record food intake per cage over 4 hours administer->measure analyze Statistical analysis (ANOVA) measure->analyze end End analyze->end start Start implant Subcutaneously implant C26 adenocarcinoma cells into BALB/c mice start->implant treat Begin daily oral administration of this compound (30 mg/kg) or vehicle the day after implantation implant->treat monitor Monitor body weight and body composition (lean and fat mass) treat->monitor end End monitor->end

References

SNT-207707: A Technical Overview of its Blood-Brain Barrier Permeability and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207707 is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC-4R). Its ability to penetrate the blood-brain barrier (BBB) makes it a compound of significant interest for targeting central nervous system (CNS) pathways involved in various physiological processes, including energy homeostasis and cachexia. This technical guide provides a comprehensive overview of the available data on this compound's interaction with the BBB, its pharmacological profile, and the relevant experimental methodologies.

Pharmacological Profile of this compound

This compound has been characterized as a non-peptidic, small molecule antagonist of the MC-4R. The following table summarizes its in vitro activity.

ParameterValueReceptorSpeciesReference
IC50 (Binding) 8 nMMelanocortin-4Not Specified[1][2]
IC50 (Functional) 5 nMMelanocortin-4Not Specified[1][2]

Table 1: In vitro pharmacological data for this compound.

Blood-Brain Barrier Permeability

Published research has established that this compound is capable of crossing the blood-brain barrier[3]. This is a critical characteristic for a centrally acting agent targeting the MC-4R, which is predominantly expressed in the brain. While the primary literature confirms its BBB penetration, specific quantitative data, such as brain-to-plasma concentration ratios or permeability coefficients, are not publicly available.

General Experimental Protocol for Assessing Blood-Brain Barrier Permeability in Rodents

The following is a generalized in vivo protocol commonly used to assess the BBB permeability of a compound like this compound. The specific parameters for this compound have not been published.

Objective: To determine the concentration of the test compound in the brain and plasma over time to calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).

Materials:

  • Test compound (e.g., this compound) formulated in an appropriate vehicle.

  • Male CD-1 mice (or other suitable rodent model).

  • Anesthesia (e.g., isoflurane, CO2).

  • Blood collection supplies (e.g., cardiac puncture needles and syringes, EDTA-coated tubes).

  • Brain harvesting tools.

  • Homogenizer for brain tissue.

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Dosing:

    • Administer the test compound to a cohort of mice at a specified dose and route (e.g., 60 mg/kg via oral gavage for this compound).

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 1, 3, and 6 hours), euthanize a subset of animals.

    • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Centrifuge the blood to separate the plasma.

    • Perfuse the brain with ice-cold saline to remove intravascular blood.

    • Carefully dissect and harvest the brain.

  • Sample Processing:

    • Weigh the brain tissue.

    • Homogenize the brain tissue in a suitable buffer.

    • Process both plasma and brain homogenate samples to extract the drug (e.g., protein precipitation, liquid-liquid extraction).

  • Quantification:

    • Analyze the extracted samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the test compound in both plasma and brain homogenate.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

      • Kp = Concentration in brain / Concentration in plasma

BBB_Permeability_Workflow data_analysis Data Analysis (Brain-to-Plasma Ratio) sample_collection sample_collection plasma_sep plasma_sep sample_collection->plasma_sep brain_homo brain_homo sample_collection->brain_homo extraction extraction plasma_sep->extraction brain_homo->extraction quantification quantification extraction->quantification quantification->data_analysis

Caption: Simplified signaling pathway of the melanocortin-4 receptor and the antagonistic action of this compound.

Conclusion

This compound is a promising orally active, BBB-penetrant MC-4R antagonist. Its ability to access and modulate central pathways for energy regulation underscores its therapeutic potential, particularly in the context of cachexia. While detailed quantitative data on its BBB permeability are not publicly available, the established fact of its CNS penetration, combined with its potent in vitro activity, provides a strong foundation for further research and development. The methodologies and pathways described herein offer a framework for understanding and investigating the properties of this compound and similar centrally acting compounds.

References

An In-depth Technical Guide to SNT-207707: A Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SNT-207707 (CAS Number: 1064662-40-3), a potent and selective antagonist of the melanocortin-4 receptor (MC-4R). This document consolidates key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development efforts.

Core Compound Profile

This compound is an orally active, small molecule inhibitor of the MC-4 receptor, a G-protein coupled receptor predominantly expressed in the brain.[1][2][3] The MC-4R is a critical regulator of energy homeostasis, and its antagonism has been shown to stimulate food intake and mitigate weight loss associated with conditions like cancer cachexia.[1][4]

PropertyValueSource
CAS Number 1064662-40-3
Molecular Formula C₃₂H₄₃N₅O • HCl
Molecular Weight 550.2 g/mol
IUPAC Name 2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl)propyl]-imidazo[1,2-a]pyridine-6-carboxamide, monohydrochloride
Purity >98%

Quantitative Biological Activity

This compound demonstrates high potency and selectivity for the MC-4 receptor. The following table summarizes its key in vitro activity metrics.

ParameterValue (nM)DescriptionSource
IC₅₀ (Binding) 8Concentration required to inhibit 50% of radioligand binding to the MC-4 receptor.
IC₅₀ (Functional) 5Concentration required to inhibit 50% of the functional response mediated by the MC-4 receptor.
Selectivity >200-fold vs. MC-3 and MC-5 receptorsDemonstrates a significantly higher affinity for the MC-4 receptor compared to other melanocortin receptor subtypes.

Mechanism of Action: MC-4R Antagonism

The melanocortin system is a key player in the central regulation of energy balance. The MC-4 receptor, when activated by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), signals to decrease food intake and increase energy expenditure. This compound acts as a competitive antagonist at the MC-4R, blocking the binding of α-MSH and thereby inhibiting this signaling cascade. This leads to an increase in appetite and a reduction in energy expenditure, making it a promising therapeutic strategy for conditions characterized by anorexia and cachexia.

MC4R_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Hypothalamus) α-MSH α-MSH MC4R MC-4R α-MSH->MC4R Binds & Activates AC Adenylate Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_Effects Decreased Food Intake Increased Energy Expenditure CREB->Anorexigenic_Effects Leads to SNT207707 This compound SNT207707->MC4R Blocks Binding

Figure 1: this compound Mechanism of Action at the MC-4 Receptor.

Preclinical In Vivo Efficacy

Studies in murine models have demonstrated the potential of this compound in combating cachexia.

Stimulation of Food Intake

A single subcutaneous injection of 20 mg/kg of this compound resulted in a distinct increase in food intake in mice.

Amelioration of Cancer-Induced Cachexia

In a C26 murine colon carcinoma model of tumor-induced cachexia, daily oral administration of this compound at 30 mg/kg significantly reduced tumor-induced weight loss. Notably, this effect on body weight was achieved without inhibiting tumor growth, indicating a direct impact on the host's metabolic state.

Experimental Protocols

While detailed, proprietary protocols are not fully disclosed in the public domain, the following represents a generalized methodology based on available literature for assessing MC-4R antagonists.

In Vivo Pharmacodynamic Assessment (Food Intake)
  • Animal Model : Male CD-1 mice, approximately 12 weeks old.

  • Acclimation : Animals are individually housed and acclimated to the experimental conditions for a minimum of 3 days.

  • Dosing : this compound is formulated for the desired route of administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral gavage). Animals are dosed with the compound or vehicle control.

  • Measurement : Food is weighed at baseline and at specified time points post-dosing (e.g., 2, 4, 6, and 24 hours). The cumulative food intake is calculated and compared between treated and control groups.

In Vivo Efficacy Model (Cancer Cachexia)
  • Tumor Implantation : C26 colon adenocarcinoma cells are implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c).

  • Treatment Initiation : Once tumors are established, daily oral administration of this compound (e.g., 30 mg/kg) or vehicle is initiated.

  • Monitoring : Body weight, tumor volume, and food intake are monitored daily.

  • Endpoint Analysis : At the end of the study, animals are euthanized, and tissues (e.g., tumors, muscles, fat pads) are collected for further analysis. Body composition (e.g., fat mass vs. lean mass) can be assessed.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome binding_assay Receptor Binding Assay (Determine IC50) functional_assay Functional Assay (Determine IC50) binding_assay->functional_assay selectivity_panel Selectivity Screening (vs. MC-3R, MC-5R) functional_assay->selectivity_panel pk_study Pharmacokinetic Study (Oral Bioavailability) selectivity_panel->pk_study Candidate Selection food_intake Food Intake Study (Healthy Mice) pk_study->food_intake cachexia_model Cancer Cachexia Model (e.g., C26 Tumor) food_intake->cachexia_model efficacy_data Efficacy Assessment: - Body Weight Change - Food Intake - Body Composition cachexia_model->efficacy_data tox_profile Safety/Tolerability Profile cachexia_model->tox_profile

Figure 2: General Preclinical Development Workflow for an MC-4R Antagonist.

Solubility and Formulation

This compound is sparingly soluble in DMSO and slightly soluble in acetonitrile. For in vivo oral administration, formulations using vehicles such as 10% hydroxypropyl-β-cyclodextrin or a combination of DMSO, PEG300, Tween-80, and saline have been utilized.

SolventSolubilitySource
DMSO1-10 mg/mL (Sparingly soluble)
Acetonitrile0.1-1 mg/mL (Slightly soluble)

Conclusion

This compound is a well-characterized, potent, and selective MC-4R antagonist with demonstrated oral activity in preclinical models. Its ability to stimulate food intake and reverse cancer-associated weight loss highlights its therapeutic potential for the treatment of cachexia. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the role of MC-4R antagonism in metabolic diseases and oncology supportive care. Further investigation into its pharmacokinetic profile, long-term safety, and efficacy in other models of cachexia is warranted.

References

SNT-207707: A Comprehensive Technical Review of a Novel MC4R Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the scientific literature on SNT-207707, a potent and selective melanocortin-4 receptor (MC4R) antagonist. This document synthesizes the available data on its mechanism of action, pharmacological effects, and preclinical efficacy, with a focus on its potential therapeutic application in conditions such as cachexia.

Core Compound Characteristics

This compound is a non-peptidic, orally active small molecule that can penetrate the blood-brain barrier.[1] It acts as a selective antagonist of the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy expenditure in the central nervous system.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

ParameterValueSpeciesAssay TypeReference
MC4R Binding Affinity (IC₅₀) 8 nMNot SpecifiedRadioligand Binding Assay[2]
MC4R Functional Antagonism (IC₅₀) 5 nMNot SpecifiedFunctional Assay[2]
Selectivity vs. MC3R >200-foldNot SpecifiedNot Specified
Selectivity vs. MC5R >200-foldNot SpecifiedNot Specified

Table 1: In Vitro Activity of this compound

SpeciesAdministration RouteDoseEffect on Food IntakeObservation PeriodReference
Healthy MiceSubcutaneous (s.c.)20 mg/kgDistinctly increased4 hours (light phase)
Healthy MiceOral (p.o.)30 mg/kgSignificant, dose-dependent increase4 hours (light phase)
Healthy MiceOral (p.o.)60 mg/kgSignificant, dose-dependent increase4 hours (light phase)

Table 2: In Vivo Efficacy of this compound on Food Intake in Healthy Mice

Animal ModelAdministration RouteDoseKey FindingsReference
C26 Adenocarcinoma-induced Cachexia in MiceOral (p.o.)Not SpecifiedSignificantly reduced tumor-induced weight loss; Diminished loss of lean body mass and fat mass

Table 3: In Vivo Efficacy of this compound in a Murine Cancer Cachexia Model

SpeciesAdministration RouteDoseTime PointPlasma ConcentrationBrain ConcentrationReference
CD-1 MiceOral (p.o.)60 mg/kg1 hour1305 ng/g114 ng/g
CD-1 MiceOral (p.o.)60 mg/kg3 hours1188 ng/g129 ng/g
CD-1 MiceOral (p.o.)60 mg/kg6 hours664 ng/g77 ng/g

Table 4: Brain and Plasma Concentrations of this compound in CD-1 Mice

Signaling Pathway of this compound

This compound exerts its effects by antagonizing the MC4R, which is a central component of the leptin-melanocortin signaling pathway that regulates energy homeostasis. In a state of energy surplus, pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH acts as an agonist at the MC4R, leading to a signaling cascade that promotes satiety and increases energy expenditure.

Conversely, in a state of energy deficit, agouti-related peptide (AgRP) neurons, also in the arcuate nucleus, release AgRP. AgRP is an inverse agonist of the MC4R, blocking the anorexigenic signal of α-MSH and thereby stimulating food intake. This compound mimics the action of AgRP by competitively binding to the MC4R and inhibiting its downstream signaling, which leads to an orexigenic (appetite-stimulating) effect.

SNT_207707_Signaling_Pathway cluster_arcuate_nucleus Arcuate Nucleus of Hypothalamus cluster_pvn Paraventricular Nucleus POMC POMC Neurons alpha_MSH α-MSH POMC->alpha_MSH releases AgRP AgRP Neurons AgRP_peptide AgRP AgRP->AgRP_peptide releases MC4R MC4 Receptor Food_Intake Increased Food Intake MC4R->Food_Intake (inhibition leads to) Energy_Expenditure Decreased Energy Expenditure MC4R->Energy_Expenditure (inhibition leads to) SNT_207707 This compound SNT_207707->MC4R antagonizes alpha_MSH->MC4R activates AgRP_peptide->MC4R inhibits

This compound Mechanism of Action at the MC4R.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the available literature.

In Vivo Food Intake Study in Healthy Mice
  • Animals: Male CD-1 mice, twelve weeks old.

  • Housing: Animals were held in groups of three per cage.

  • Acclimatization: Standard laboratory conditions with a regular light-dark cycle.

  • Drug Administration:

    • Subcutaneous (s.c.): this compound was administered at a dose of 20 mg/kg.

    • Oral (p.o.): this compound was administered by gavage at doses of 30 and 60 mg/kg. A vehicle control group was included in all experiments.

  • Food Intake Measurement: Food intake per cage was recorded over a 4-hour period during the light phase, immediately following compound administration.

  • Data Analysis: Statistical analysis was performed using ANOVA, with p<0.01 considered statistically significant.

C26 Adenocarcinoma-Induced Cachexia Model in Mice
  • Animals: Male BALB/c mice are a suitable strain for this model.

  • Tumor Cell Line: C26 adenocarcinoma cells.

  • Tumor Implantation: C26 adenocarcinoma cells were implanted subcutaneously into the mice.

  • Treatment: Once daily oral administration of this compound was initiated the day after tumor implantation and continued for the duration of the study. A vehicle-treated group served as the control.

  • Parameters Measured:

    • Body Weight: Monitored regularly throughout the experiment.

    • Lean Body Mass and Fat Mass: Assessed at the end of the study.

  • Experimental Workflow:

C26_Cachexia_Model_Workflow start Start implant Subcutaneous Implantation of C26 Adenocarcinoma Cells start->implant treatment Daily Oral Administration (this compound or Vehicle) implant->treatment monitoring Monitor Body Weight treatment->monitoring Daily monitoring->treatment endpoint Endpoint Analysis: - Final Body Weight - Lean Body Mass - Fat Mass monitoring->endpoint end End endpoint->end

Experimental workflow for the C26 adenocarcinoma-induced cachexia model.
Pharmacokinetic Study in Mice

  • Animals: Male CD-1 mice, twelve weeks old.

  • Drug Administration: this compound was administered by gavage at a dose of 60 mg/kg (n=9).

  • Sample Collection: At 1, 3, and 6 hours post-dose, 3 mice per time point were euthanized with CO₂. Blood was collected via cardiac puncture, and plasma was isolated immediately. Brains were also collected.

  • Sample Analysis: Plasma and brain tissue were kept on dry ice until analysis for this compound concentrations.

Conclusion

This compound is a potent and selective MC4R antagonist with oral bioavailability and central nervous system penetration. Preclinical studies have demonstrated its efficacy in stimulating food intake in healthy animals and, more importantly, in mitigating the debilitating effects of cancer-induced cachexia. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. The provided data and diagrams serve as a valuable resource for scientists and researchers in the field of metabolic diseases and oncology.

References

SNT-207707: A Technical Overview of a Novel Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

SNT-207707 is a potent and selective, orally available, small-molecule antagonist of the melanocortin-4 receptor (MC4R). Discovered and initially developed by Santhera Pharmaceuticals, this compound emerged from a research program aimed at identifying novel treatments for conditions associated with energy imbalance, such as cachexia. The MC4R, a G-protein coupled receptor predominantly expressed in the brain, is a critical regulator of food intake and energy expenditure. Its antagonism presents a promising therapeutic strategy for stimulating appetite and preventing weight loss in chronic diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and eventual fate of this compound and its related compounds.

Discovery and Preclinical Development

This compound was identified as a lead compound from a series of non-peptidic MC4R antagonists developed by Santhera Pharmaceuticals. The primary findings of its preclinical evaluation were published in 2009, highlighting its potential as a therapeutic agent for cancer-induced cachexia.

In Vitro Pharmacology

This compound demonstrated high affinity and functional antagonism at the human MC4R. Its selectivity was assessed against other melanocortin receptor subtypes, revealing a favorable profile for targeted MC4R therapy.

ParameterThis compoundSNT-207858
MC4R Binding Affinity (IC50) 8 nM22 nM
MC4R Functional Activity (IC50) 5 nM11 nM
Selectivity vs. MC3R >200-fold170-fold
Selectivity vs. MC5R >200-fold40-fold
Table 1: In Vitro Activity of this compound and the related compound SNT-207858.[1]
In Vivo Efficacy in Murine Models

The therapeutic potential of this compound was evaluated in mouse models of feeding behavior and cancer-induced cachexia.

Effects on Food Intake:

Oral administration of this compound led to a significant, dose-dependent increase in food intake in healthy mice. This orexigenic effect is consistent with the blockade of the anorexigenic signaling of the MC4R.

CompoundDose (mg/kg, p.o.)Administration RouteEffect on Food Intake
This compound20SubcutaneousSignificant increase
This compoundNot specifiedOralSignificant, dose-dependent increase
SNT-20785820SubcutaneousSignificant increase
SNT-207858Not specifiedOralSignificant, dose-dependent increase
Table 2: In Vivo Effects of this compound and SNT-207858 on Food Intake in Mice.[1]

Effects on Cancer-Induced Cachexia:

In a C26 adenocarcinoma-induced cachexia model in mice, once-daily oral administration of this compound significantly mitigated tumor-induced weight loss. Notably, treated animals showed preservation of both fat and lean body mass compared to vehicle-treated controls. These findings underscore the potential of MC4R antagonism to counteract the catabolic effects of cancer.

Treatment GroupChange in Body WeightChange in Fat MassChange in Lean Body Mass
VehicleSignificant lossSignificant lossSignificant loss
This compoundSignificantly reduced lossNo loss, slight gainNo loss, slight gain
SNT-207858Significantly reduced lossNo loss, slight gainNo loss, slight gain
Table 3: Effects of this compound and SNT-207858 in a Murine Model of Cancer-Induced Cachexia.[1]

Experimental Protocols

Radioligand Binding Assay
  • Source: Membranes from HEK293 cells stably expressing the human MC4R.

  • Radioligand: [¹²⁵I]NDP-α-MSH.

  • Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of unlabeled ligand. Bound radioactivity was measured using a gamma counter.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis.

Functional cAMP Assay
  • Cell Line: HEK293 cells expressing the human MC4R.

  • Stimulus: α-MSH.

  • Procedure: Cells were pre-incubated with the test compound followed by stimulation with α-MSH. Intracellular cAMP levels were measured using a commercially available kit.

  • Data Analysis: The ability of the antagonist to inhibit α-MSH-induced cAMP production was quantified to determine the IC50 value.

In Vivo Food Intake Study
  • Animal Model: Male CD-1 mice.

  • Housing: Individually housed with free access to food and water.

  • Procedure: Mice were administered this compound or vehicle via oral gavage or subcutaneous injection. Food consumption was measured at various time points post-dosing.

  • Data Analysis: Cumulative food intake was compared between treatment and control groups using appropriate statistical tests.

Cancer-Induced Cachexia Model
  • Animal Model: Male BALB/c mice.

  • Tumor Model: Subcutaneous inoculation of C26 adenocarcinoma cells.

  • Treatment: Once-daily oral administration of this compound or vehicle, starting the day after tumor cell implantation.

  • Endpoints: Body weight, tumor volume, and body composition (fat and lean mass) were monitored throughout the study.

  • Data Analysis: Changes in body weight and composition were compared between the different treatment groups.

Melanocortin-4 Receptor Signaling Pathway

The MC4R is a canonical Gs-coupled GPCR. Its activation by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) triggers a signaling cascade that ultimately leads to a decrease in food intake and an increase in energy expenditure. This compound acts by competitively blocking the binding of α-MSH to the MC4R, thereby inhibiting this anorexigenic signaling pathway.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates SNT_207707 This compound (Antagonist) SNT_207707->MC4R Blocks G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_Effects Anorexigenic Effects (↓ Food Intake, ↑ Energy Expenditure) CREB->Anorexigenic_Effects Leads to

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Development History and Discontinuation

Following the promising preclinical results, Santhera Pharmaceuticals continued the development of its MC4R antagonist program. A follow-on compound, BL-6020/979 (formerly known as SNT207979), emerged as a key development candidate. In October 2010, Santhera out-licensed its entire preclinical MC4R antagonist program to BioLineRx.

Despite the initial promise, this compound itself did not advance into clinical trials. The focus of the program shifted to BL-6020/979. However, a review of BioLineRx's development pipeline in subsequent years indicates that the MC4R antagonist program was ultimately discontinued. The specific reasons for the discontinuation have not been publicly disclosed but could be related to a variety of factors, including strategic pipeline prioritization, long-term toxicity findings, or insufficient efficacy in more advanced preclinical models.

SNT_207707_Development_Timeline cluster_Santhera Santhera Pharmaceuticals cluster_BioLineRx BioLineRx Discovery Discovery of this compound Preclinical Preclinical Studies (Weyermann et al. 2009) Discovery->Preclinical Optimization Lead Optimization (BL-6020/979 emerges) Preclinical->Optimization Out_Licensing Out-licensing to BioLineRx (2010) Optimization->Out_Licensing Further_Preclinical Further Preclinical Development (BL-6020/979) Out_Licensing->Further_Preclinical Discontinuation Program Discontinuation Further_Preclinical->Discontinuation

Caption: Development timeline and fate of the this compound program.

Conclusion

This compound was a promising, orally active MC4R antagonist that showed significant potential in preclinical models for the treatment of cachexia. Its discovery and initial development provided valuable proof-of-concept for the therapeutic utility of MC4R antagonism in stimulating appetite and preserving body mass. While the program, including its follow-on compounds, was ultimately discontinued, the research on this compound has contributed to the broader understanding of the role of the melanocortin system in energy homeostasis and has informed subsequent drug discovery efforts targeting the MC4R. The data and methodologies from the this compound program remain a valuable resource for researchers in the fields of metabolism, oncology, and drug development.

References

Methodological & Application

Application Notes and Protocols for SNT-207707 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of SNT-207707, a selective and potent melanocortin-4 (MC-4) receptor antagonist, in mouse models. The primary application of this compound in this context is the investigation of its effects on food intake and its potential therapeutic utility in conditions such as cachexia.

Mechanism of Action

This compound functions as a competitive antagonist at the melanocortin-4 receptor. By blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC-4 receptor in the hypothalamus, this compound inhibits the downstream signaling cascade that normally promotes satiety. The net effect is an increase in food intake.

Quantitative Data Summary

ParameterValueReceptorNotes
Binding Affinity (IC50) 8 nMMC-4---
Functional Antagonism (IC50) 5 nMMC-4---
Selectivity >200-foldvs. MC-3 and MC-5Demonstrates high selectivity for the MC-4 receptor.[1][2]
In Vivo Efficacy Dose (Oral) 20 mg/kg---Single administration distinctly increases food intake in mice.[1]
Pharmacokinetic Dosing (Oral) 60 mg/kg---Used for determining plasma and brain concentrations.[1][2]

Signaling Pathway

SNT_207707_Mechanism_of_Action cluster_0 Hypothalamic Neuron alpha_MSH α-MSH (Agonist) MC4R MC-4 Receptor alpha_MSH->MC4R Binds & Activates SNT_207707 This compound (Antagonist) SNT_207707->MC4R Blocks Food_Intake_Effect Increased Food Intake SNT_207707->Food_Intake_Effect Results in Satiety_Signal Satiety Signaling Cascade MC4R->Satiety_Signal Activates Food_Intake_Node Decreased Food Intake Satiety_Signal->Food_Intake_Node Leads to

Caption: Mechanism of action of this compound as an MC-4 receptor antagonist leading to increased food intake.

Experimental Protocols

Acute Food Intake Study in Healthy Mice

This protocol is designed to assess the acute effects of orally administered this compound on food consumption in healthy mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 1% methylcellulose in water)

  • Standard laboratory mouse chow

  • Male CD-1 mice (or other appropriate strain), 12 weeks old

  • Oral gavage needles

  • Animal balance

  • Food hoppers and cages

Procedure:

  • Acclimatization: House mice in groups of three per cage for at least one week to allow for acclimatization to the experimental room.

  • Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse with a 5 ml/kg administration volume, the concentration would be 4 mg/ml).

  • Administration: Five hours after the start of the light cycle, weigh each animal and administer the prepared this compound suspension or vehicle control via oral gavage.

  • Food Intake Measurement: Immediately after administration, provide a pre-weighed food hopper to each cage. Record the weight of the food hopper at the beginning of the experiment and again after a 4-hour period.

  • Data Analysis: Calculate the food intake per cage by subtracting the final weight of the food hopper from the initial weight.

Cancer-Induced Cachexia Model

This protocol evaluates the efficacy of this compound in mitigating weight loss in a mouse model of cancer-induced cachexia.

Materials:

  • This compound

  • Vehicle solution

  • C26 adenocarcinoma cells (approximately 1x10^6 cells per injection)

  • Phosphate-buffered saline (PBS)

  • Male CD-1 mice

  • Ketamine/xylazine for anesthesia

  • Syringes and needles for tumor implantation and oral gavage

Procedure:

  • Acclimatization and Housing: Single-house the mice and allow them to adapt for one week before the start of the experiment.

  • Tumor Implantation: Anesthetize the mice with an intraperitoneal injection of ketamine/xylazine (e.g., 200 µl). Implant approximately 1x10^6 C26 adenocarcinoma cells suspended in PBS subcutaneously into the flank. A control group should receive a PBS injection only.

  • Compound Administration: Beginning on the day after tumor implantation, administer this compound or vehicle orally once daily, 1-2 hours before the onset of the dark phase.

  • Monitoring: Monitor and record the body weight of each mouse daily. At the end of the study, other parameters such as lean body mass and fat mass can be assessed.

  • Data Analysis: Compare the change in body weight over time between the this compound-treated group, the vehicle-treated tumor-bearing group, and the non-tumor control group.

Pharmacokinetic Study

This protocol is for determining the plasma and brain concentrations of this compound following oral administration.

Materials:

  • This compound

  • Vehicle solution

  • Male CD-1 mice, 12 weeks old

  • Oral gavage needles

  • CO2 for euthanasia

  • Equipment for cardiac puncture and plasma isolation (e.g., heparinized tubes, centrifuge)

  • Dry ice for sample storage

Procedure:

  • Dosing: Administer a single dose of this compound (e.g., 60 mg/kg) by oral gavage to a cohort of mice.

  • Sample Collection: At predetermined time points post-dose (e.g., 1, 3, and 6 hours), euthanize a subset of mice (n=3 per time point) with CO2.

  • Blood and Plasma Isolation: Immediately following euthanasia, collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood to isolate the plasma.

  • Brain Tissue Collection: Following blood collection, dissect the brain and freeze it immediately.

  • Sample Storage and Analysis: Store plasma and brain samples on dry ice or at -80°C until analysis by a suitable method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound.

Experimental Workflow

SNT_207707_Experimental_Workflow cluster_Preclinical Pre-clinical Evaluation of this compound cluster_Endpoints Endpoint Analysis Animal_Model Select Mouse Model (e.g., Healthy CD-1, C26 Tumor) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Dosing_Prep Prepare this compound Formulation Acclimatization->Dosing_Prep Administration Oral Gavage Administration Dosing_Prep->Administration Food_Intake Acute Food Intake Measurement Administration->Food_Intake 4h Post-dose Cachexia_Model Cachexia Progression (Body Weight, etc.) Administration->Cachexia_Model Daily Dosing PK_Analysis Pharmacokinetics (Plasma/Brain Levels) Administration->PK_Analysis 1, 3, 6h Post-dose Data_Analysis Data Analysis & Interpretation Food_Intake->Data_Analysis Cachexia_Model->Data_Analysis PK_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound in mice.

References

Application Notes and Protocols for SNT-207707 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin-4 receptor (MC4R)[1][2][3][4][5]. The MC4R is a key component of the central nervous system's regulation of energy homeostasis. Its activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to decreased food intake and increased energy expenditure. Conversely, antagonism of the MC4R by molecules such as this compound can stimulate food intake and reduce energy expenditure. This makes this compound a valuable research tool for studying the melanocortin system's role in appetite, metabolism, and cachexia. Preclinical studies have demonstrated its efficacy in increasing food intake in healthy mice and mitigating weight loss in models of cancer-induced cachexia.

These application notes provide detailed protocols for the in vivo use of this compound, including dosage recommendations, formulation instructions, and experimental workflows for studying its effects on food intake and cancer-induced cachexia.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueReceptorSpeciesReference
Binding Affinity (IC50) 8 nMMC4RNot Specified
Functional Activity (IC50) 5 nMMC4RNot Specified
Selectivity vs. MC3R >200-foldMC4RNot Specified
Selectivity vs. MC5R >200-foldMC4RNot Specified
Table 2: Recommended Dosages for In Vivo Mouse Studies
ApplicationDosageRoute of AdministrationAnimal ModelObserved EffectsReference
Acute Food Intake 20 mg/kgSubcutaneous (s.c.)Healthy NMRI miceDistinctly increased food intake
Cancer-Induced Cachexia 30 mg/kg (once daily)Oral (p.o.)C26 adenocarcinoma tumor-bearing BALB/c miceSignificantly reduced tumor-induced weight loss
Pharmacokinetics 60 mg/kgOral gavage (p.o.)CD-1 miceCharacterization of plasma and brain concentrations

Signaling Pathway

This compound acts as an antagonist at the melanocortin-4 receptor (MC4R), which is primarily expressed in the brain, particularly in the hypothalamus. Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to and activates MC4R on downstream neurons. This activation leads to a signaling cascade that ultimately results in a sensation of satiety and a decrease in food intake. This compound competitively blocks the binding of α-MSH to MC4R, thereby inhibiting this anorexigenic pathway and promoting food intake.

SNT_207707_Signaling_Pathway cluster_0 POMC Neuron cluster_1 Downstream Neuron POMC POMC alpha_MSH α-MSH POMC->alpha_MSH MC4R MC4R alpha_MSH->MC4R Activates Satiety Satiety Signaling (Decreased Food Intake) MC4R->Satiety SNT_207707 This compound SNT_207707->MC4R Inhibits

Caption: this compound mechanism of action at the MC4R.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides three different vehicle formulations for dissolving this compound for oral or subcutaneous administration. The choice of vehicle may depend on the specific experimental requirements and duration of the study.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • 20% (w/v) SBE-β-CD in Saline

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Vehicle Formulation 1: DMSO/PEG300/Tween-80/Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume and mix until the solution is clear.

  • Add Saline to reach the final desired volume (45% of the total volume).

  • Vortex the solution until it is homogeneous. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.

Vehicle Formulation 2: DMSO/SBE-β-CD in Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 20% SBE-β-CD in Saline to a final DMSO concentration of 10% (i.e., add 9 parts of the SBE-β-CD solution to 1 part of the DMSO stock).

  • Vortex until the solution is clear.

Vehicle Formulation 3: DMSO/Corn Oil

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to a final DMSO concentration of 10% (i.e., add 9 parts of corn oil to 1 part of the DMSO stock).

  • Vortex thoroughly to ensure a uniform suspension. Note: This formulation should be used with caution for studies lasting longer than two weeks.

Note: It is recommended to prepare fresh working solutions of this compound on the day of use.

Protocol 2: Evaluation of Acute Effects on Food Intake in Mice

This protocol is designed to assess the orexigenic (appetite-stimulating) effects of this compound in healthy mice.

Materials:

  • 6-week-old female NMRI mice

  • This compound formulated for subcutaneous injection (e.g., in DMSO/Saline)

  • Vehicle control

  • Standard rodent chow

  • Metabolic cages for individual housing and food intake monitoring

  • Animal balance

Procedure:

  • Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment.

  • On the day of the experiment, weigh each mouse and randomize them into treatment and vehicle control groups.

  • Administer a single subcutaneous injection of this compound (20 mg/kg) or vehicle control.

  • Immediately after injection, provide a pre-weighed amount of standard chow to each mouse.

  • Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.

  • Analyze the data by comparing the food intake between the this compound treated group and the vehicle control group.

Protocol 3: C26 Adenocarcinoma-Induced Cachexia Model

This protocol describes a model to evaluate the efficacy of this compound in mitigating cancer-induced cachexia.

Materials:

  • 6-week-old male BALB/c mice

  • C26 adenocarcinoma cells

  • Phosphate-buffered saline (PBS)

  • This compound formulated for oral administration

  • Vehicle control

  • Animal balance

  • Calipers for tumor measurement

Procedure:

  • On day 0, subcutaneously implant C26 adenocarcinoma cells into the flank of each mouse.

  • Starting on day 1 post-tumor implantation, begin daily oral administration of this compound (30 mg/kg) or vehicle control.

  • Monitor body weight and tumor size (measured with calipers) daily or every other day.

  • Observe the general health and activity of the mice throughout the study.

  • At the end of the study (e.g., day 14 or when ethical endpoints are reached), euthanize the mice and collect tissues (e.g., tumor, muscle, fat pads) for further analysis if desired.

  • Analyze the data by comparing body weight changes (excluding tumor weight), tumor growth, and body composition between the treated and control groups.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Animal Model Selection and Acclimation cluster_2 In Vivo Study cluster_3 Data Analysis Formulation Formulate this compound (e.g., for oral or s.c. administration) Dosing Administer this compound or vehicle Formulation->Dosing Animal_Model Select appropriate mouse strain (e.g., NMRI for food intake, BALB/c for cachexia) Acclimation Acclimate animals to housing conditions Animal_Model->Acclimation Acclimation->Dosing Monitoring Monitor key parameters (Food intake, body weight, tumor size) Dosing->Monitoring Data_Collection Collect and compile data Monitoring->Data_Collection Statistical_Analysis Perform statistical analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis

Caption: General workflow for in vivo studies with this compound.

References

Application Notes and Protocols for SNT-207707 Oral Gavage Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral gavage administration of SNT-207707, a selective and potent melanocortin-4 (MC4) receptor antagonist.[1][2][3][4] The protocols outlined below are intended to facilitate preclinical research into the efficacy, pharmacokinetics, and safety of this compound.

Compound Information

PropertyValueReference
Compound Name This compound[1]
Mechanism of Action Selective melanocortin-4 (MC4) receptor antagonist
IC50 (Binding) 8 nM
IC50 (Functional) 5 nM
Molecular Formula C32H44ClN5O
Molecular Weight 550.18 g/mol
CAS Number 1064662-40-3
Appearance Crystalline solid
Storage -20°C for up to 4 years (as crystalline solid)

Preclinical In-Vivo Studies

This compound has been demonstrated to be orally active in preclinical models. Key findings from murine studies are summarized below.

Study TypeAnimal ModelDosage and AdministrationKey FindingsReference
Food Intake StudyMice20 mg/kg (single subcutaneous injection)Distinctly increased food intake.
Cancer-Induced CachexiaC26 Murine Colon Carcinoma Model30 mg/kg per day (oral)Inhibited tumor-induced weight loss without affecting tumor growth.
Pharmacokinetic StudyTwelve-week-old male CD-1 mice60 mg/kg (single oral gavage)Blood samples collected at 1, 3, and 6 hours post-dose for plasma analysis.

Experimental Protocols

Formulation for Oral Gavage

The solubility of this compound is a critical factor for preparing a homogenous solution for oral gavage. It is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml). Below are suggested vehicle formulations.

Protocol 1: Corn Oil-Based Formulation

This protocol yields a clear solution of at least 2.08 mg/mL.

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear, homogenous solution is achieved.

Protocol 2: Aqueous-Based Formulation with PEG300 and Tween-80

This protocol also yields a clear solution of at least 2.08 mg/mL.

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix evenly.

  • Add 50 µL of Tween-80 to the mixture and mix until homogenous.

  • Add 450 µL of saline to adjust the final volume to 1 mL and mix thoroughly.

Protocol 3: SBE-β-CD Based Formulation

This protocol provides an alternative aqueous-based vehicle.

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until the compound is fully dissolved.

Oral Gavage Administration Procedure (Mice)

This protocol provides a general guideline for oral gavage in mice and should be adapted to specific institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound formulation

  • Appropriately sized gavage needle (feeding needle)

  • Syringe

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, eye protection, lab coat

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dosing volume.

    • Properly restrain the animal to minimize stress and ensure safety for both the animal and the researcher.

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib. The end of the needle at the mouth indicates the maximum insertion depth.

  • Administration:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle enters the pharynx. Do not force the needle.

    • Slowly administer the solution.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as labored breathing or fluid coming from the nose. If any adverse signs are observed, stop the procedure immediately.

Visualizations

Signaling Pathway of this compound

SNT_207707_Pathway cluster_receptor Cell Membrane MC4R Melanocortin-4 Receptor (MC4R) Downstream Downstream Signaling Pathways (e.g., cAMP production) MC4R->Downstream Initiates SNT207707 This compound SNT207707->MC4R Blocks AgRP Agouti-related peptide (AgRP) (Endogenous Antagonist) AgRP->MC4R Blocks alphaMSH α-Melanocyte-stimulating hormone (α-MSH) (Endogenous Agonist) alphaMSH->MC4R Activates Effects Physiological Effects (e.g., Decreased Food Intake, Increased Energy Expenditure) Downstream->Effects Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Formulation Dose_Calculation Calculate Dosing Volume Formulation->Dose_Calculation Animal_Weighing Weigh Animal Animal_Weighing->Dose_Calculation Gavage Perform Oral Gavage Dose_Calculation->Gavage Restraint Restrain Animal Restraint->Gavage Monitoring Monitor Animal for Distress Gavage->Monitoring Data_Collection Collect Data (e.g., Blood Samples, Behavioral Observations) Monitoring->Data_Collection

References

Application Notes and Protocols for SNT-207707 Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Introduction

SNT-207707 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor primarily expressed in the brain that plays a critical role in regulating energy homeostasis, appetite, and metabolism.[1][2][3] By blocking the anorexigenic signals mediated by agonists like α-melanocyte-stimulating hormone (α-MSH), this compound has been shown to stimulate food intake.[1] Preclinical studies in mouse models have demonstrated that subcutaneous administration of this compound leads to a significant increase in food consumption, highlighting its potential as a research tool for investigating the MC4R pathway's role in appetite regulation and as a potential therapeutic agent for conditions such as cachexia (disease-associated muscle wasting and loss of appetite).[1]

These application notes provide a detailed protocol for the preparation and subcutaneous administration of this compound in a research setting, based on published preclinical data. It also includes a summary of its biological activity and a diagram of the MC4R signaling pathway.

Biological Activity and Data Presentation

This compound exhibits high affinity and functional antagonism at the MC4R. Its selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R, is over 200-fold.

ParameterValueReference
Target Melanocortin-4 Receptor (MC4R)
Mechanism of Action Antagonist
IC50 (Binding Assay) 8 nM
IC50 (Functional Assay) 5 nM
In Vivo Efficacy (Mice) A single 20 mg/kg subcutaneous injection significantly increases food intake.

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

This protocol is designed to prepare a solution of this compound suitable for subcutaneous injection in mice, based on its solubility and common in vivo formulation strategies.

Materials:

  • This compound (hydrochloride salt)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80, sterile

  • Saline (0.9% sodium chloride), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

a. Preparation of Stock Solution (20.8 mg/mL in DMSO):

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the this compound in sterile DMSO to a final concentration of 20.8 mg/mL.

  • Vortex gently until the compound is completely dissolved. This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.

b. Preparation of Working Injection Solution (2.08 mg/mL): This protocol yields a 1 mL working solution. The volumes can be scaled as needed.

  • In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of sterile PEG300 to the tube.

  • Mix thoroughly by gentle vortexing or pipetting until the solution is homogeneous.

  • Add 50 µL of sterile Tween-80 and mix again until homogeneous.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Mix the final solution thoroughly to ensure it is clear and uniform. The final concentration of this compound will be 2.08 mg/mL.

Subcutaneous Injection Protocol in Mice

This protocol describes the subcutaneous administration of this compound to mice to study its effects on food intake.

Materials and Equipment:

  • Prepared this compound working solution (2.08 mg/mL)

  • Vehicle control solution (prepared using the same procedure as the working solution but without this compound)

  • Experimental mice (e.g., C57BL/6 or as per experimental design)

  • Insulin syringes (or equivalent) with a 27-30 gauge needle

  • Animal scale for accurate body weight measurement

  • Appropriate animal handling and restraint devices

  • Pre-weighed food pellets and a system for measuring food intake

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions (housing, diet, handling) for at least one week prior to the experiment.

  • Dose Calculation:

    • Weigh each mouse accurately on the day of the experiment.

    • The target dose is 20 mg/kg.

    • Calculate the required injection volume using the following formula:

      • Injection Volume (mL) = (Body Weight (kg) * 20 mg/kg) / 2.08 mg/mL

  • Injection Procedure:

    • Gently restrain the mouse.

    • Lift the loose skin over the interscapular region (between the shoulder blades) to form a tent.

    • Insert the needle at the base of the skin tent, parallel to the spine, into the subcutaneous space.

    • Slowly inject the calculated volume of this compound solution or vehicle control.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if necessary.

    • Return the mouse to its cage.

  • Post-Injection Monitoring and Data Collection:

    • Immediately after injection, provide a pre-weighed amount of food.

    • Monitor the animals for any adverse reactions.

    • Measure the amount of food consumed at specified time points (e.g., 1, 2, 4, and 24 hours post-injection) by weighing the remaining food.

    • Calculate the cumulative food intake for each animal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.

SNT_207707_Mechanism_of_Action cluster_Neuron Hypothalamic Neuron MC4R MC4R AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Anorexigenic_Signal Anorexigenic Signal (Decreased Appetite) PKA->Anorexigenic_Signal Leads to alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds & Activates SNT_207707 This compound (Antagonist) SNT_207707->MC4R Binds & Blocks

Caption: Mechanism of this compound action at the MC4R.

Subcutaneous_Injection_Workflow start Start prep_solution Prepare this compound Injection Solution (2.08 mg/mL) start->prep_solution weigh_mice Weigh Mice prep_solution->weigh_mice calc_dose Calculate Injection Volume (20 mg/kg) weigh_mice->calc_dose inject_sc Administer Subcutaneous Injection calc_dose->inject_sc provide_food Provide Pre-weighed Food inject_sc->provide_food monitor Monitor Animals provide_food->monitor measure_food Measure Food Intake at Time Points monitor->measure_food analyze Analyze Data measure_food->analyze end End analyze->end

Caption: Experimental workflow for in vivo subcutaneous injection.

References

Application Notes and Protocols: Solubility of SNT-207707

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of SNT-207707, a potent and selective melanocortin receptor 4 (MC4R) antagonist, in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.[1][2][3][4] Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results.

Overview and Physicochemical Properties

This compound, with the formal name 2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl) propyl]-imidazo[1,2-a]pyridine-6-carboxamide, monohydrochloride, is a crystalline solid at room temperature.[1] It has a molecular weight of 550.2 g/mol . As an antagonist of the MC4R, it is investigated for its role in regulating food intake and its potential therapeutic effects in conditions like cancer-induced cachexia. Accurate solubility data is the first step in developing appropriate formulations for biological assays and preclinical studies.

Quantitative Solubility Data

The solubility of a compound can be described using qualitative terms (e.g., sparingly soluble) or quantitative values (e.g., mg/mL). The following table summarizes the available solubility data for this compound hydrochloride. It is important to note that different suppliers may report different values, which can be due to variations in experimental methods (e.g., kinetic vs. thermodynamic solubility) or the physical form of the compound.

SolventMolarity (mM)Concentration (mg/mL)DescriptionSource
DMSO ≥ 454.40 mM≥ 250 mg/mLSoluble, but saturation unknown. Hygroscopic DMSO can impact solubility.MedChemExpress
DMSO Not Specified1 - 10 mg/mLSparingly SolubleCayman Chemical
Acetonitrile Not Specified0.1 - 1 mg/mLSlightly SolubleCayman Chemical

Note on Discrepancies: The significant difference in reported DMSO solubility (≥ 250 mg/mL vs. 1-10 mg/mL) likely reflects different measurement contexts. The higher value may represent the concentration achievable for a stock solution, potentially with the aid of warming or sonication, while the lower range may reflect the equilibrium or thermodynamic solubility determined by methods like the shake-flask protocol. Researchers should empirically determine the solubility for their specific application and lot of compound.

Signaling Pathway of this compound

This compound acts as a competitive antagonist at the melanocortin 4 receptor (MC4R). This receptor is a key component of the leptin-melanocortin pathway, which regulates energy homeostasis. The diagram below illustrates the mechanism of action.

SNT_207707_Pathway cluster_0 MC4R Signaling Pathway alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic Anorexigenic Effects (↓ Food Intake) CREB->Anorexigenic Leads to SNT This compound (Antagonist) SNT->MC4R Blocks Binding

Caption: Mechanism of this compound as an antagonist of the MC4R signaling pathway.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol provides a generalized procedure that should be adapted based on the specific analytical instrumentation available.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., DMSO, Acetonitrile, Ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or LC-MS.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at equilibrium.

    • Pipette a precise volume of the chosen solvent (e.g., 1 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, let the vials stand to allow the excess solid to sediment.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is crucial to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or LC-MS method.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in mg/mL and/or mM.

Protocol for Preparing a High-Concentration Stock Solution in DMSO

For many in vitro assays, a high-concentration stock solution is prepared in DMSO and then diluted into aqueous media.

Procedure:

  • Weigh out the desired mass of this compound into a sterile vial.

  • Add the calculated volume of fresh, anhydrous (non-hygroscopic) DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • To aid dissolution, the vial can be gently warmed (e.g., to 37°C for 10-15 minutes) and/or sonicated in an ultrasonic bath.

  • Visually inspect the solution to ensure all solid material has dissolved. If particulates remain, the solution may be saturated or require more energy to dissolve.

  • Store the stock solution appropriately. For this compound, storage at -20°C for up to one month or -80°C for up to six months is recommended.

Caution: Researchers should be aware that DMSO can interfere with certain biological assays. It is essential to include a vehicle control (DMSO at the same final concentration) in all experiments.

Experimental Workflow Diagram

The following diagram outlines the key steps of the shake-flask method for determining equilibrium solubility.

Shake_Flask_Workflow start Start prep 1. Preparation Add excess this compound to known volume of solvent. start->prep equil 2. Equilibration Agitate at constant temp for 24-72 hours. prep->equil separate 3. Phase Separation Centrifuge and filter supernatant. equil->separate quant 4. Quantification Analyze via HPLC/LC-MS against a calibration curve. separate->quant calc 5. Calculation Determine concentration, accounting for dilution. quant->calc end_node End (Solubility Value) calc->end_node

Caption: A generalized workflow for determining solubility via the shake-flask method.

References

Application Notes and Protocols for S.S.S.SNT-207707 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207707 is a potent and selective antagonist of the melanocortin-4 receptor (MC-4R) with oral bioavailability.[1][2] It has demonstrated efficacy in preclinical models by stimulating food intake and mitigating cancer-induced cachexia.[2][3] This document provides detailed protocols for the preparation and administration of this compound for in vivo animal studies, ensuring consistent and reproducible results. The provided methodologies cover formulation, administration, and a summary of its mechanism of action.

Compound Information

PropertyValueReference
IUPAC Name 2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide, monohydrochloride[3]
Molecular Formula C₃₂H₄₄ClN₅O
Molecular Weight 550.18 g/mol
CAS Number 1064662-40-3
Appearance White to off-white solid
Purity ≥98%
Storage Store at -20°C for long-term stability (≥4 years). Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Solubility and Formulation

This compound is a poorly water-soluble compound, necessitating a specific formulation for in vivo administration.

SolventSolubilityReference
DMSO≥ 250 mg/mL
Acetonitrile0.1-1 mg/mL (Slightly soluble)
In Vivo Formulation ≥ 2.08 mg/mL
Recommended In Vivo Formulation Protocol

This protocol is designed to achieve a clear and stable solution for oral administration in animal models.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), newly opened

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the DMSO is fresh as it is hygroscopic, which can affect solubility.

  • Sequential Addition of Co-solvents:

    • To prepare a final working solution, first add the required volume of the DMSO stock solution to PEG300. Mix thoroughly.

    • Next, add Tween-80 to the mixture and ensure it is homogenously mixed.

    • Finally, add the saline to reach the final desired volume.

  • Final Vehicle Composition: The final formulation will have the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

  • Dissolution Assistance: If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of the experiment to ensure its stability and efficacy.

Animal Dosing and Administration

This compound has been shown to be orally active and capable of penetrating the blood-brain barrier.

SpeciesRoute of AdministrationDose RangeStudy TypeReference
Mice (CD-1)Oral gavage60 mg/kgPharmacokinetic
Mice (BALB/c)Oral gavage30 mg/kg/dayCachexia model
MiceSubcutaneous injection20 mg/kgFood intake
Experimental Protocol: Oral Administration in Mice

This protocol describes a typical procedure for oral gavage administration of this compound in a cancer-induced cachexia model.

Materials:

  • Prepared this compound formulation

  • Appropriate gauge oral gavage needles

  • Syringes

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Dose Calculation: Calculate the required volume of the this compound formulation for each animal based on its body weight and the desired dose (e.g., 30 mg/kg).

  • Administration:

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the formulation.

    • Monitor the animal briefly after administration to ensure no adverse effects.

  • Frequency: For cachexia studies, daily oral administration is typically performed.

Mechanism of Action: MC-4R Antagonism

This compound functions as a selective antagonist of the melanocortin-4 receptor (MC-4R). In physiological states, the binding of α-melanocyte-stimulating hormone (α-MSH) to MC-4R promotes satiety and increases energy expenditure. In pathological conditions like cancer cachexia, this signaling pathway can be dysregulated. By blocking the MC-4R, this compound inhibits the anorexigenic signals, leading to an increase in food intake and a reduction in energy expenditure.

G cluster_0 Normal Physiology cluster_1 This compound Intervention alpha_MSH α-MSH MC4R MC-4 Receptor alpha_MSH->MC4R Binds Satiety ↑ Satiety MC4R->Satiety Energy_Exp ↑ Energy Expenditure MC4R->Energy_Exp SNT_207707 This compound MC4R_blocked MC-4 Receptor SNT_207707->MC4R_blocked Blocks Food_Intake ↑ Food Intake MC4R_blocked->Food_Intake Energy_Exp_dec ↓ Energy Expenditure MC4R_blocked->Energy_Exp_dec

Caption: this compound mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical cancer cachexia model.

G Start Start: Animal Acclimatization Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Grouping Randomization into Treatment Groups (Vehicle, this compound) Tumor_Implantation->Grouping Dosing Daily Oral Administration Grouping->Dosing Monitoring Daily Monitoring: - Body Weight - Food Intake - Tumor Volume Dosing->Monitoring Monitoring->Dosing Repeat Daily Endpoint Endpoint Analysis: - Body Composition (MRI) - Plasma/Brain Concentration Monitoring->Endpoint At Study Termination Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Preclinical evaluation workflow.

Safety Precautions

This compound is for research use only and not for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.

References

Application Notes and Protocols: SNT-207707 in the C26 Adenocarcinoma Cachexia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cachexia is a multifactorial syndrome characterized by a progressive loss of skeletal muscle and adipose tissue, leading to significant weight loss and functional impairment. It is a debilitating condition associated with a poor prognosis and reduced tolerance to anti-cancer therapies. The C26 (colon-26) adenocarcinoma model in mice is a widely used and well-characterized preclinical model that recapitulates many of the key features of human cancer cachexia, including systemic inflammation, muscle wasting, and fat loss.[1][2][3][4] The anorexigenic peptide α-melanocyte-stimulating hormone (α-MSH) and its interaction with the melanocortin-4 receptor (MC-4R) in the hypothalamus are implicated in the regulation of food intake and energy homeostasis, making the MC-4R a promising target for anti-cachexia therapies.[5]

SNT-207707 is an orally available, non-peptidic, and selective antagonist of the MC-4R that can cross the blood-brain barrier. This document provides detailed application notes and protocols for the use of this compound in the C26 adenocarcinoma cachexia model, based on available preclinical data. It is intended to guide researchers in the design and execution of studies to evaluate the efficacy of MC-4R antagonists in mitigating cancer-induced cachexia.

Mechanism of Action of this compound in Cachexia

In cancer cachexia, pro-inflammatory cytokines can stimulate the central melanocortin system. This leads to an increased release of α-MSH from pro-opiomelanocortin (POMC) neurons. α-MSH binds to MC-4 receptors on second-order neurons, promoting anorexigenic signals that lead to reduced food intake and increased energy expenditure, contributing to the wasting syndrome.

This compound acts as a competitive antagonist at the MC-4 receptor. By blocking the binding of α-MSH, this compound inhibits this anorexigenic signaling pathway. The antagonism of MC-4R by this compound is hypothesized to increase food intake and reduce energy expenditure, thereby counteracting the catabolic state induced by the tumor and preserving both lean body mass and fat mass.

cluster_0 Hypothalamus cluster_1 Systemic Circulation cluster_2 Physiological Outcomes POMC POMC Neuron MC4R_Neuron Second-Order Neuron (with MC-4R) POMC->MC4R_Neuron α-MSH Cachexia Cachexia (↓ Food Intake, ↑ Energy Expenditure, ↓ Lean Mass, ↓ Fat Mass) MC4R_Neuron->Cachexia promotes Tumor C26 Tumor Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Tumor->Cytokines releases Cytokines->POMC stimulates SNT207707 This compound SNT207707->MC4R_Neuron blocks α-MSH binding Homeostasis Improved Homeostasis (↑ Food Intake, ↓ Wasting) SNT207707->Homeostasis leads to

Figure 1: this compound Mechanism of Action in Cachexia.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in the C26 adenocarcinoma cachexia model.

Table 1: Effect of this compound on Body Weight in C26 Tumor-Bearing Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (g)
Vehicle Control (No Tumor)~22.5~24.5~+2.0
Vehicle + Tumor~22.5~20.5~-2.0
This compound (30 mg/kg) + Tumor~22.5~22.5~0.0

Note: Data are approximated from graphical representations in published studies. The this compound treated group showed a significant prevention of tumor-induced weight loss compared to the vehicle-treated tumor group.

Table 2: Effect of this compound on Body Composition and Tumor Weight

Treatment GroupChange in Lean Body Mass (g)Change in Fat Mass (g)Final Tumor Weight (g)
Vehicle Control (No Tumor)IncreaseIncreaseN/A
Vehicle + TumorDistinct LossDistinct Loss1.17 ± 0.06
This compound (30 mg/kg) + TumorSlight GainSlight Gain1.03 ± 0.07

Note: Data are derived from published findings. This compound diminished the loss of both lean body mass and fat mass. Importantly, this compound did not show any anti-tumor effects, as the final tumor weights were not significantly different from the vehicle-treated tumor group.

Experimental Protocols

C26 Adenocarcinoma-Induced Cachexia Model

This protocol describes the induction of cachexia using C26 adenocarcinoma cells in mice.

Materials:

  • C26 (Colon-26) adenocarcinoma cells

  • CD2F1 or BALB/c mice (male)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 26-gauge needles

  • Animal scale

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture C26 adenocarcinoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of implantation, harvest sub-confluent C26 cells by trypsinization. Wash the cells with sterile PBS and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Acclimatize male CD2F1 or BALB/c mice for at least one week.

    • Record the initial body weight of each mouse.

    • Inject 1 x 10^6 cells (in a volume of 0.1 mL) subcutaneously into the interscapular region or flank of each mouse.

    • A control group should be injected with vehicle (PBS) only.

  • Monitoring:

    • Monitor the mice daily for general health, behavior, and tumor appearance.

    • Record body weights daily or every other day.

    • Once tumors become palpable (typically around day 4-8), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Cachexia is typically defined as a body weight loss of more than 5% of the initial weight. The vehicle-treated tumor group usually starts losing weight around day 11-13 post-implantation.

Administration of this compound

This protocol outlines the preparation and administration of this compound.

Materials:

  • This compound compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Vortex mixer and/or sonicator

Protocol:

  • Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous using a vortex mixer or sonicator.

  • Administration:

    • Treatment should begin the day after tumor implantation.

    • Administer this compound or vehicle to the respective groups via oral gavage once daily.

    • The typical effective dose reported is 30 mg/kg.

  • Treatment Duration: Continue daily administration until the end of the experiment (typically 14-21 days, depending on the progression of cachexia and institutional guidelines).

Endpoint Analysis

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for dissection

  • Tubes for blood and tissue collection

  • Body composition analyzer (e.g., DEXA or NMR)

  • -80°C freezer

Protocol:

  • Body Composition: Before sacrifice, measure the lean body mass and fat mass of each mouse using a non-invasive body composition analyzer.

  • Euthanasia and Sample Collection:

    • At the study endpoint, euthanize the mice according to approved institutional protocols.

    • Collect blood via cardiac puncture for cytokine analysis.

    • Excise the tumor and record its final weight.

    • Dissect and weigh key tissues, including skeletal muscles (e.g., gastrocnemius, tibialis anterior), adipose tissue pads (e.g., epididymal fat), spleen, and liver.

  • Tissue Processing: Snap-freeze tissues in liquid nitrogen and store them at -80°C for subsequent molecular analysis (e.g., gene expression of ubiquitin ligases like Atrogin-1/MAFbx and MuRF-1).

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for evaluating this compound in the C26 cachexia model.

cluster_setup Day -1 to 0: Setup cluster_treatment Day 1 to Endpoint: Treatment & Monitoring cluster_endpoint Endpoint: Analysis acclimatize Acclimatize Mice initial_bw Record Initial Body Weight acclimatize->initial_bw implant Implant C26 Cells (or PBS Vehicle) initial_bw->implant start_treatment Begin Daily Oral Gavage: - Vehicle - this compound (30 mg/kg) implant->start_treatment daily_monitoring Daily Monitoring: - Body Weight - Health Status start_treatment->daily_monitoring tumor_measurement Tumor Measurement (every 2-3 days) daily_monitoring->tumor_measurement body_comp Body Composition Analysis (Lean/Fat Mass) daily_monitoring->body_comp End of Study tumor_measurement->daily_monitoring euthanize Euthanize & Collect Samples body_comp->euthanize weigh_tissues Weigh Tumor & Key Tissues euthanize->weigh_tissues store_samples Process & Store Samples for Further Analysis weigh_tissues->store_samples

Figure 2: Experimental Workflow Diagram.

Conclusion

This compound, an oral MC-4R antagonist, has demonstrated significant efficacy in the C26 adenocarcinoma mouse model by preventing tumor-induced body weight loss and preserving both lean and fat mass. These effects are achieved without altering tumor growth, highlighting a mechanism that directly counteracts the metabolic derangements of cachexia. The protocols and data presented here provide a framework for the preclinical evaluation of this compound and other MC-4R antagonists as potential therapies for cancer cachexia. Researchers should adapt these protocols according to their specific experimental goals and institutional guidelines.

References

Application Notes and Protocols for Measuring Food Intake in Mice with SNT-207707

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of SNT-207707 to measure food intake in mice. This compound is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC4R)[1][2][3]. The MC4R is a key component of the central nervous system's regulation of energy homeostasis, and its antagonism has been shown to stimulate food intake[4][5].

Core Principles

This compound acts by blocking the anorexigenic (appetite-suppressing) signals mediated by the MC4R in the hypothalamus. This leads to an increase in food consumption, which can be quantified to assess the compound's efficacy and dose-response relationship. The protocols outlined below describe methods for both subcutaneous and oral administration of this compound in mice and the subsequent measurement of food intake.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on food intake in healthy mice.

Table 1: Food Intake in Healthy Mice Following a Single Subcutaneous (s.c.) Injection of this compound.

Treatment GroupDose (mg/kg)Mean Food Intake (g / 100g BW / 4 hrs) ± SEMStatistical Significance (vs. Vehicle)
Vehicle-~0.5-
This compound20~1.5p<0.01

Data adapted from Weyermann et al., 2009.

Table 2: Food Intake in Healthy Mice Following a Single Oral (p.o.) Administration of this compound.

Treatment GroupDose (mg/kg)Mean Food Intake (g / 100g BW / 4 hrs) ± SEMStatistical Significance (vs. Vehicle)
Vehicle-~0.4-
This compound30~0.6Not Statistically Significant
This compound60~0.9Not Statistically Significant
This compound120~1.6p<0.01

Data adapted from Weyermann et al., 2009.

Experimental Protocols

The following are detailed protocols for measuring the effect of this compound on food intake in mice.

Protocol 1: Subcutaneous Administration and Food Intake Measurement

Objective: To assess the effect of a single subcutaneous injection of this compound on food intake in healthy mice.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline)

  • Standard laboratory mice (e.g., CD-1 or C57BL/6)

  • Animal housing with ad libitum access to food and water

  • Food hoppers

  • Analytical balance

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimation: House mice in groups (e.g., three per cage) for at least one week to acclimate to the housing conditions. Ensure free access to standard chow and water.

  • Compound Preparation: Prepare a solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 20 mg/kg dose).

  • Baseline Food Measurement: Before administration, weigh the food hoppers for each cage.

  • Administration: Administer a single subcutaneous injection of either the vehicle or this compound solution to the mice.

  • Food Intake Measurement: Over a 4-hour period following the injection, record the weight of the food hoppers at regular intervals or at the end of the period.

  • Data Calculation: Calculate the food intake per cage and normalize it to the total body weight of the mice in that cage (e.g., g of food per 100g of body weight).

  • Statistical Analysis: Compare the food intake between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA). A p-value of less than 0.05 is typically considered statistically significant.

Protocol 2: Oral Gavage Administration and Food Intake Measurement

Objective: To determine the dose-dependent effect of orally administered this compound on food intake in healthy mice.

Materials:

  • This compound

  • Vehicle solution

  • Standard laboratory mice

  • Animal housing with ad libitum access to food and water

  • Food hoppers

  • Analytical balance

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.

  • Compound Preparation: Prepare solutions of this compound in the vehicle at various concentrations to achieve the desired doses (e.g., 30, 60, and 120 mg/kg).

  • Baseline Food Measurement: Weigh the food hoppers for each cage before administration.

  • Administration: Administer a single dose of the vehicle or one of the this compound solutions to the mice via oral gavage.

  • Food Intake Measurement: Monitor and record food intake over a 4-hour period as described in Protocol 1.

  • Data Calculation: Calculate and normalize the food intake for each dose group.

  • Statistical Analysis: Perform a statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the food intake across the different dose groups and the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound

SNT_207707_Signaling_Pathway cluster_hypothalamus Hypothalamic Neuron alphaMSH α-MSH (Agonist) MC4R MC4R alphaMSH->MC4R Activates AgRP AgRP (Inverse Agonist) AgRP->MC4R Inhibits Gs Gαs MC4R->Gs Activates SNT207707 This compound (Antagonist) SNT207707->MC4R Blocks Orexigenic_Effect Orexigenic Effect (Increased Food Intake) SNT207707->Orexigenic_Effect Promotes AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Anorexigenic_Effect Anorexigenic Effect (Decreased Food Intake) PKA->Anorexigenic_Effect Leads to

Caption: this compound blocks the MC4R, inhibiting the anorexigenic signaling pathway.

Experimental Workflow for Measuring Food Intake

Experimental_Workflow acclimation 1. Animal Acclimation (Group housed, ad libitum food/water) compound_prep 2. Compound Preparation (this compound and Vehicle) acclimation->compound_prep baseline_measurement 3. Baseline Food Measurement (Weigh food hoppers) compound_prep->baseline_measurement administration 4. Administration (Subcutaneous or Oral Gavage) baseline_measurement->administration food_intake_measurement 5. Food Intake Measurement (4-hour period) administration->food_intake_measurement data_analysis 6. Data Analysis (Normalization and Statistics) food_intake_measurement->data_analysis results 7. Results Interpretation data_analysis->results

Caption: Workflow for assessing the effect of this compound on mouse food intake.

References

Application Notes and Protocols for SNT-207707 in Energy Expenditure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207707 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC4R)[1]. The MC4R is a key G-protein coupled receptor in the central nervous system that plays a critical role in regulating energy homeostasis, including both food intake and energy expenditure[2][3]. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R is expected to increase food intake and decrease energy expenditure[4][5]. These characteristics make this compound a valuable pharmacological tool for studying the physiological roles of the MC4R signaling pathway and for investigating potential therapeutic strategies for conditions such as cachexia, a wasting syndrome characterized by anorexia and increased energy expenditure.

These application notes provide an overview of the preclinical data on this compound and detailed protocols for its use in studying energy expenditure and food intake in rodent models.

Data Presentation

In Vitro Activity of this compound
ParameterSpeciesValueReference
MC4R Binding Affinity (IC50) Human8 nM
MC4R Functional Antagonism (IC50) Human5 nM
Selectivity vs. MC3R >200-foldNot Specified
Selectivity vs. MC5R >200-foldNot Specified
In Vivo Effects of this compound in Mice
Experimental ModelAdministration RouteDoseKey FindingsReference
Healthy Mice Subcutaneous20 mg/kg~3-fold increase in food intake over 4 hours.
Healthy Mice Oral Gavage120 mg/kgSignificant increase in food intake over 4 hours.
C26 Adenocarcinoma-induced Cachexia Oral Gavage (daily)Not SpecifiedAlmost completely prevented tumor-induced weight loss; Diminished loss of lean body mass and fat mass.

Mandatory Visualizations

Melanocortin-4 Receptor (MC4R) Signaling Pathway

MC4R_Signaling_Pathway cluster_pre Presynaptic Neuron (POMC) cluster_post Postsynaptic Neuron (e.g., in PVN) POMC POMC aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Agonist Binding Gs Gαs MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation EnergyExpenditure ↑ Energy Expenditure ↓ Food Intake CREB->EnergyExpenditure Gene Transcription SNT207707 This compound SNT207707->MC4R Antagonist Binding

Caption: MC4R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Energy Expenditure Measurement

Energy_Expenditure_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Data Acquisition cluster_analysis Data Analysis AnimalAcclimation Acclimate mice to indirect calorimetry cages (24-48h) Baseline Record baseline VO2, VCO2, RER, and activity AnimalAcclimation->Baseline Dosing Administer this compound or vehicle control (e.g., oral gavage) Baseline->Dosing DataCollection Continuously record VO2, VCO2, RER, and activity for a defined period (e.g., 24h) Dosing->DataCollection Analysis Calculate energy expenditure and analyze changes from baseline and between treatment groups DataCollection->Analysis

Caption: Workflow for assessing the effect of this compound on energy expenditure.

Experimental Protocols

Protocol 1: Assessment of Energy Expenditure using Indirect Calorimetry

This protocol provides a general framework for measuring the effect of this compound on energy expenditure in mice.

1. Materials:

  • This compound

  • Vehicle solution (e.g., 20% SBE-β-CD in Saline)

  • Male CD-1 or C57BL/6 mice (age- and weight-matched)

  • Indirect calorimetry system (e.g., Oxymax/CLAMS)

  • Standard rodent chow and water

  • Oral gavage needles

2. Procedure:

  • Animal Acclimation:

    • Individually house mice in the indirect calorimetry chambers.

    • Allow for an acclimation period of 24-48 hours with ad libitum access to food and water to minimize stress-induced metabolic changes.

  • Baseline Measurement:

    • Following acclimation, record baseline metabolic data for at least 24 hours. This includes oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and locomotor activity.

  • Compound Preparation:

    • Prepare this compound in the appropriate vehicle at the desired concentration (e.g., for a 60 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, prepare a 6 mg/mL solution).

  • Dosing:

    • At the beginning of the light or dark cycle, administer this compound or vehicle to the mice via oral gavage.

  • Data Collection:

    • Immediately after dosing, continue to record metabolic parameters for a minimum of 24 hours.

  • Data Analysis:

    • Calculate energy expenditure (Heat) using the Weir equation: Heat (kcal/hr) = [3.815 + (1.232 x RER)] x VO2 (L/hr).

    • Analyze the data by comparing the post-dosing period to the baseline period for each mouse and by comparing the this compound-treated group to the vehicle-treated group. Pay close attention to changes in the dark cycle when mice are more active and feed. A decrease in RER towards 0.7 would suggest a shift towards fat as the primary fuel source.

Protocol 2: Assessment of Food Intake

This protocol is based on the methodology used in the preclinical evaluation of this compound.

1. Materials:

  • This compound

  • Vehicle solution

  • Male CD-1 mice (group-housed)

  • Standard rodent chow

  • Analytical balance

  • Oral gavage or subcutaneous injection supplies

2. Procedure:

  • Animal Housing and Acclimation:

    • House mice in groups (e.g., 3 per cage) with free access to pre-weighed food and water for at least 3 days to acclimate.

  • Baseline Food Intake (Optional but Recommended):

    • Measure and record daily food consumption for 2-3 days prior to the study to establish a baseline.

  • Compound Administration:

    • At the beginning of the light cycle (when mice typically eat less), administer this compound or vehicle via the desired route (e.g., oral gavage at 60-120 mg/kg or subcutaneous injection at 20 mg/kg).

  • Food Intake Measurement:

    • Immediately after administration, provide a pre-weighed amount of food.

    • Measure the remaining food at specific time points (e.g., 1, 2, and 4 hours post-administration).

    • Calculate the cumulative food intake at each time point by subtracting the remaining food weight from the initial weight. Account for any spillage.

  • Data Analysis:

    • Compare the food intake of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Concluding Remarks

This compound is a valuable research tool for elucidating the role of the MC4R in energy homeostasis. The protocols outlined above provide a starting point for investigating its effects on energy expenditure and food intake. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of dosing, timing of measurements, and appropriate controls are essential for obtaining robust and reproducible data.

References

Application Notes and Protocols: Long-Term Stability of SNT-207707 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of SNT-207707 solutions, including recommended storage conditions, stability in various solvents, and protocols for assessing its stability. This compound is a potent and selective melanocortin-4 (MC-4) receptor antagonist with the chemical formula C32H44ClN5O[1][2]. Understanding its stability profile is critical for ensuring accurate and reproducible experimental results.

Recommended Storage Conditions

To maintain the integrity and activity of this compound, proper storage is essential. The following conditions are recommended based on the physical state of the compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid4°CShort-termTightly sealed, desiccated.
Solid-20°CLong-term (≥ 4 years)[3]Tightly sealed, away from moisture[1].
In DMSO (Stock Solution)-20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.
In DMSO (Stock Solution)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.

Stability in Aqueous Solutions for In Vitro and In Vivo Studies

For experimental use, this compound is often prepared in aqueous solutions. The stability in these formulations is critical for the duration of the experiment.

Table 2: Stability of this compound in Common Experimental Solutions

Solvent SystemConcentrationStorage TemperatureStability
DMSO≥ 250 mg/mL-20°C / -80°CSee Table 1
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL4°CRecommended to be prepared fresh.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL4°CRecommended to be prepared fresh.
10% DMSO, 90% Corn oil2.08 mg/mL4°CUse with caution for dosing periods longer than two weeks.

Protocol for Assessing Long-Term Stability using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the stability of small molecules by separating the active pharmaceutical ingredient (API) from its degradation products.

Objective

To determine the long-term stability of this compound in a given solvent system by quantifying the parent compound and monitoring the emergence of degradation products over time.

Materials
  • This compound (solid)

  • HPLC-grade solvent (e.g., DMSO)

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

  • Mobile phase A: 0.1% Formic acid in Water

  • Mobile phase B: 0.1% Formic acid in Acetonitrile

  • Autosampler vials

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Stability Analysis prep_solution Prepare this compound stock solution (e.g., 10 mM in DMSO) aliquot Aliquot into multiple vials for different time points prep_solution->aliquot storage Store aliquots under defined conditions (e.g., -20°C, 4°C, RT) aliquot->storage timepoint Pull samples at defined time points (0, 1, 3, 6, 12 months) storage->timepoint hplc_analysis Analyze by HPLC-UV timepoint->hplc_analysis data_quant Quantify peak area of This compound and degradants hplc_analysis->data_quant report Report % recovery and degradation profile data_quant->report

Figure 1: Experimental workflow for long-term stability testing of this compound solutions using HPLC.
Procedure

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO).

    • Aliquot the solution into multiple amber glass vials to minimize light exposure and prevent degradation from repeated freeze-thaw cycles.

    • Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • HPLC Analysis:

    • At each scheduled time point (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (determined by UV scan).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent this compound compound and any new peaks that appear, which may represent degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

    • A loss of more than 10-20% of the active pharmaceutical ingredient is generally considered significant.

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective

To identify the likely degradation products of this compound under various stress conditions, which helps in understanding its intrinsic stability and in the development of a stability-indicating assay.

Stress Conditions
  • Acid Hydrolysis: Expose this compound solution to a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Expose this compound solution to a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat the this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid or solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solution to UV and visible light to assess for photostability.

Analysis of Degradation Products

Samples from forced degradation studies should be analyzed by a stability-indicating method, such as HPLC-UV. For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. LC-MS provides molecular weight and fragmentation data that can be used to elucidate the structures of the degradants.

G cluster_stress Forced Degradation cluster_analysis Analysis snt This compound Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) snt->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) snt->base oxidation Oxidation (e.g., 3% H₂O₂) snt->oxidation thermal Thermal Stress (e.g., 80°C) snt->thermal photo Photolytic Stress (UV/Vis Light) snt->photo hplc HPLC-UV Analysis (Quantify Degradation) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway G cluster_pathway MC4R Signaling Pathway alpha_msh α-MSH (Agonist) mc4r MC4R alpha_msh->mc4r Activates snt This compound (Antagonist) snt->mc4r Blocks gas Gαs mc4r->gas Activates ac Adenylyl Cyclase gas->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA camp->pka Activates response Cellular Response (↓ Food Intake) pka->response Leads to

References

Troubleshooting & Optimization

Common issues in SNT-207707 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SNT-207707.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, potent, and orally active antagonist of the melanocortin-4 (MC-4) receptor.[1][2][3][4][5] Its primary mechanism is to block the anorexigenic signals mediated by the MC-4 receptor in the hypothalamus, which is a key component of the body's energy homeostasis pathway. By inhibiting this receptor, this compound can stimulate food intake and mitigate conditions such as cancer-induced cachexia.

Q2: What are the key binding and functional affinities of this compound?

This compound exhibits high affinity and potency for the MC-4 receptor. For research use, it is important to be aware of its inhibitory concentrations.

ParameterValueReceptor
IC50 (binding) 8 nMMC-4
IC50 (function) 5 nMMC-4
Table 1: Key IC50 values for this compound.

The compound also demonstrates significant selectivity, with a more than 200-fold selectivity over MC-3 and MC-5 receptors, minimizing off-target effects.

Q3: How should this compound be prepared for in vivo experiments?

Proper dissolution is critical for reliable experimental outcomes. A common method for preparing this compound for oral gavage in mice involves a multi-solvent system. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use. A stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Detailed Protocol for In Vivo Solution Preparation (Example):

  • Prepare a stock solution: Dissolve this compound in DMSO.

  • Prepare the final working solution: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Mixing procedure: To prepare a 1 mL working solution, start with 100 μL of the DMSO stock, add 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix. Finally, add 450 μL of saline to reach the final volume. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no effect on food intake Improper compound dissolution: The compound may have precipitated out of solution.Visually inspect the solution for any precipitate before administration. If present, try gentle heating or sonication to redissolve. Always prepare fresh working solutions for in vivo experiments.
Incorrect dosage or administration route: The dose may be too low, or the administration route may not be optimal for the experimental model.For mice, a single subcutaneous injection of 20 mg/kg has been shown to increase food intake. For oral administration in cancer cachexia models, daily dosing has been effective. Review the literature for appropriate dosing paradigms for your specific model.
Animal model variability: The response to MC-4R antagonism can vary between different animal strains or models of disease.Ensure the animal model is appropriate and well-characterized for studying melanocortin pathway modulation.
High variability in experimental results Inconsistent gavage technique: Improper oral gavage can lead to variable absorption and stress in the animals.Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent delivery of the compound.
Circadian rhythm effects: Food intake is heavily influenced by the light-dark cycle.Conduct experiments during the appropriate phase of the circadian cycle. For example, effects on light phase food intake have been documented for this compound.
Unexpected off-target effects High dosage: Although this compound is selective, very high doses may lead to engagement with other receptors.Perform a dose-response study to identify the minimum effective dose and avoid unnecessarily high concentrations.
Compound purity: Impurities in the compound batch could lead to unexpected biological activity.Verify the purity of the this compound batch, which should be high (e.g., 99.54% as per some suppliers).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Data Collection cluster_analysis Analysis prep_compound Prepare this compound Solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) administer Administer Compound (e.g., Oral Gavage, 60 mg/kg) prep_compound->administer acclimate Acclimate Animals (e.g., CD-1 mice) randomize Randomize into Treatment Groups (Vehicle, this compound) acclimate->randomize randomize->administer measure_food Measure Food Intake (e.g., at 1, 3, 6 hrs post-dose) administer->measure_food measure_bw Monitor Body Weight (especially in cachexia models) administer->measure_bw analyze Analyze Data (e.g., Statistical comparison vs. Vehicle) measure_food->analyze measure_bw->analyze interpret Interpret Results analyze->interpret

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

This compound Signaling Pathway

G cluster_upstream Upstream Regulation cluster_receptor Receptor Level cluster_downstream Downstream Signaling & Effect pomc POMC Neurons alpha_msh α-MSH (Agonist) pomc->alpha_msh releases mc4r MC-4 Receptor (GPCR) alpha_msh->mc4r activates g_protein G-Protein Activation mc4r->g_protein activates snt This compound (Antagonist) snt->mc4r blocks food_intake ↑ Food Intake snt->food_intake promotes ac Adenylate Cyclase g_protein->ac stimulates camp ↓ cAMP Production ac->camp catalyzes anorexia Anorexigenic Signal (Suppression of Appetite) camp->anorexia leads to anorexia->food_intake inhibits

Caption: The signaling pathway of the MC-4 receptor and the antagonistic action of this compound.

References

SNT-207707 Technical Support Center: Troubleshooting Poor Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with SNT-207707, a potent and selective melanocortin-4 receptor (MC4R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: this compound is supplied as a hydrochloride crystalline solid.[1] Its solubility can vary depending on the solvent and the specific batch of the compound. Published data indicates it is sparingly soluble in DMSO and slightly soluble in acetonitrile.[1][2] One supplier suggests a much higher solubility in anhydrous DMSO.[3] It is crucial to use high-quality, anhydrous solvents to achieve the best results.

Q2: I am seeing precipitation when I dilute my this compound stock solution in aqueous media for my in vitro assay. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. The organic solvent from your stock solution can cause the compound to precipitate when introduced to an aqueous buffer.

Here are some steps to troubleshoot this issue:

  • Decrease the final concentration of the organic solvent: Aim for the lowest possible concentration of the organic solvent (e.g., DMSO) in your final assay medium, typically well below 1%.

  • Use a pre-warmed aqueous medium: Gently warming your buffer before adding the compound stock can sometimes help maintain solubility.

  • Test different buffer systems: The pH and composition of the buffer can influence the solubility of your compound.

  • Consider the use of solubilizing agents: For cell-based assays, the addition of a small, non-toxic amount of a solubilizing agent like Pluronic F-68 or a cyclodextrin might be necessary. Always run a vehicle control to ensure the solubilizing agent does not affect your experimental results.

Q3: My this compound is not dissolving well even in DMSO. What could be the problem?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in your DMSO can significantly reduce the solubility of hydrophobic compounds.[3] Always use fresh, anhydrous, research-grade DMSO.

  • Sonication and Gentle Warming: To aid dissolution, you can try sonicating the solution in an ultrasonic bath or gently warming it (e.g., to 37°C). Be cautious with heating, as it could potentially degrade the compound.

  • Inert Gas: When preparing stock solutions, it is good practice to purge the solvent of choice with an inert gas.

Solubility Data Summary

For easy comparison, the reported solubility of this compound in various solvents is summarized below.

SolventReported SolubilitySource
DMSO1-10 mg/mL (sparingly soluble)Cayman Chemical
DMSO≥ 250 mg/mL (using newly opened DMSO)MedChemExpress
Acetonitrile0.1-1 mg/mL (slightly soluble)Cayman Chemical
Methanol250 mg/mL (with sonication)Lian-Mai Biotechnology

Experimental Protocols

Below are detailed protocols for preparing this compound formulations for in vivo studies, based on published methods. It is recommended to prepare these formulations fresh on the day of use.

Protocol 1: Formulation with PEG300 and Tween-80

This formulation is suitable for oral or subcutaneous administration.

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • Add co-solvents sequentially: For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until the solution is clear.

  • Add saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Final Concentration: This procedure results in a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: Formulation with SBE-β-CD

This formulation utilizes a cyclodextrin to improve solubility and is suitable for oral administration.

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • Prepare the vehicle: Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • Combine stock and vehicle: For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly until the solution is clear.

  • Final Concentration: This yields a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% of 20% SBE-β-CD in saline.

Protocol 3: Formulation with Corn Oil

This formulation is suitable for oral administration but should be used with caution for studies longer than two weeks.

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • Combine stock and vehicle: For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly.

  • Final Concentration: This results in a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% corn oil.

Visual Guides

Troubleshooting Workflow for Poor Solubility of this compound

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound in an experimental setting.

SNT-207707_Solubility_Troubleshooting start Start: this compound Precipitation or Poor Dissolution check_solvent Check Solvent Quality (e.g., Anhydrous DMSO) start->check_solvent sonicate_warm Apply Sonication and/or Gentle Warming check_solvent->sonicate_warm solubility_achieved Solubility Achieved? sonicate_warm->solubility_achieved proceed Proceed with Experiment solubility_achieved->proceed Yes troubleshoot_aqueous Issue with Aqueous Dilution? solubility_achieved->troubleshoot_aqueous No lower_dmso Lower Final DMSO Concentration troubleshoot_aqueous->lower_dmso Yes test_formulation For In Vivo: Test Alternative Formulations (PEG300, SBE-β-CD, Corn Oil) troubleshoot_aqueous->test_formulation No (In Vivo) lower_dmso->solubility_achieved use_solubilizer Consider Solubilizing Agents (e.g., Pluronic F-68, Cyclodextrins) lower_dmso->use_solubilizer use_solubilizer->solubility_achieved end Consult Further Technical Support test_formulation->end SNT-207707_Signaling_Pathway cluster_0 Central Nervous System cluster_1 Physiological Effects POMC POMC Neurons alpha_MSH α-MSH (Agonist) POMC->alpha_MSH releases AgRP AgRP/NPY Neurons MC4R MC4R AgRP->MC4R inhibits (endogenous antagonist) Energy_Expenditure Energy Expenditure MC4R->Energy_Expenditure increases Food_Intake Food Intake MC4R->Food_Intake decreases alpha_MSH->MC4R activates SNT_207707 This compound (Antagonist) SNT_207707->MC4R blocks

References

Potential off-target effects of SNT-207707

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SNT-207707

This technical support resource provides researchers, scientists, and drug development professionals with information regarding the experimental use of this compound, with a focus on its selectivity and strategies for identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4] It is orally active and capable of crossing the blood-brain barrier.[3] Its primary on-target effect is the blockade of MC4R signaling, which has been investigated for its potential to stimulate food intake and mitigate cancer-induced cachexia.

Q2: What is the known selectivity profile of this compound?

Q3: My experimental results are inconsistent with MC4R antagonism. Could this be an off-target effect?

While this compound is highly selective, unexpected phenotypes could arise from several sources. Before concluding an off-target effect, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Verify the purity and stability of your this compound stock.

  • Dose-Response Relationship: Establish a clear dose-response curve for your observed effect. On-target and off-target effects may occur at different concentration ranges.

  • Use Controls: Include a structurally unrelated MC4R antagonist as a control to see if the same unexpected phenotype is produced.

  • On-Target Confirmation: Use a rescue experiment. If the phenotype is on-target, it should be reversed by the addition of an MC4R agonist.

  • Genetic Knockout/Knockdown: The most definitive way to confirm an on-target effect is to test this compound in a system where the MC4R gene has been knocked out or its expression is knocked down (e.g., using CRISPR or siRNA). If the compound still produces the effect in the absence of its target, the effect is, by definition, off-target.

Q4: How can I proactively screen for potential off-target effects of this compound in my model system?

To identify potential off-target liabilities, researchers can perform profiling screens. A common approach is to submit the compound to a commercial service that tests for activity against a large panel of receptors and enzymes (e.g., a broad kinase panel or a GPCR panel). This can provide a comprehensive overview of potential off-target interactions.

Data on this compound Selectivity

The following table summarizes the reported potency and selectivity of this compound against melanocortin receptors.

TargetAssay TypeIC50Selectivity vs. MC4R
MC4R Binding Affinity8 nM-
MC4R Functional Activity5 nM-
MC3R Not Specified>1600 nM (estimated)>200-fold
MC5R Not Specified>1600 nM (estimated)>200-fold
Data sourced from MedChemExpress.

Key Experimental Protocols

Protocol: Radioligand Competitive Binding Assay for MC4R

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound like this compound for the MC4R.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the MC4R, and thereby determine its binding affinity.

Materials:

  • Cell membranes prepared from a cell line stably expressing human MC4R.

  • Radioligand: [¹²⁵I]-(Tyr2)-NDP-α-MSH.

  • Test Compound: this compound, serially diluted.

  • Non-specific binding control: A high concentration of a non-labeled MC4R ligand (e.g., 1 µM NDP-α-MSH).

  • Assay Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of the appropriate this compound dilution.

    • 50 µL of the radioligand solution (e.g., [¹²⁵I]-(Tyr2)-NDP-α-MSH at a final concentration of ~50 pM).

    • 100 µL of the cell membrane suspension (containing ~5-10 µg of protein).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percent specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

Visualizations

cluster_0 MC4R Signaling Pathway aMSH α-MSH (Agonist) MC4R MC4R (GPCR) aMSH->MC4R Activates SNT This compound (Antagonist) SNT->MC4R Blocks Gs Gαs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Anorexia ↓ Food Intake (Anorexigenic Effect) CREB->Anorexia Leads to

Caption: On-target pathway of this compound at the melanocortin-4 receptor (MC4R).

Start Unexpected Phenotype Observed with this compound Dose Is the effect dose-dependent? Start->Dose Controls Does a structurally different MC4R antagonist cause it? Dose->Controls Yes Artefact Potential Artefact (Re-evaluate experiment) Dose->Artefact No KO_Test Does the effect persist in MC4R KO/KD cells? Controls->KO_Test Yes OffTarget Likely Off-Target Effect (Requires further investigation) Controls->OffTarget No OnTarget Likely On-Target Effect (Potentially novel biology) KO_Test->OnTarget No KO_Test->OffTarget Yes

Caption: Workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: SNT-207707 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure consistent in vivo delivery of SNT-207707.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC4R).[1] Its mechanism of action is to block the signaling of the MC4R, which is a key regulator of energy homeostasis, appetite, and metabolism. By inhibiting this receptor, this compound can stimulate food intake.

Q2: What are the recommended routes of administration for this compound in vivo?

A2: this compound has been successfully administered in vivo via oral gavage and subcutaneous injection.[1][2]

Q3: What are the suggested formulations for in vivo delivery of this compound?

A3: Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. Several formulations have been reported to yield a clear solution. It is recommended to prepare the working solution fresh for each use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q4: How should this compound be stored?

A4: The stock solution of this compound should be stored under specific conditions to ensure its stability. For long-term storage (up to 6 months), it is recommended to store at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable. The product should be sealed and protected from moisture.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation or cloudiness of the formulation - Improper solvent ratio: The proportion of DMSO or other organic solvents is too high or too low. - Low temperature: The formulation was prepared or stored at a low temperature, causing the compound to fall out of solution. - Incorrect order of solvent addition: The order in which the solvents are mixed can impact the final solubility.- Re-prepare the formulation: Strictly follow the recommended protocols, ensuring the correct ratios of all components. - Gentle warming and sonication: Warm the solution to 37°C and/or use a sonicator to aid in dissolution. - Prepare fresh: Always prepare the formulation immediately before administration to minimize the risk of precipitation over time.
Inconsistent or lack of expected biological effect (e.g., no increase in food intake) - Poor bioavailability: The compound is not being absorbed effectively. - Suboptimal dosing: The administered dose is too low to elicit a response. - Formulation instability: The compound has degraded or precipitated out of the delivery vehicle. - Incorrect administration technique: For oral gavage, improper technique could lead to administration into the lungs instead of the stomach.- Optimize the formulation and administration route: Consider the different reported formulations to see which provides the best results in your model. - Perform a dose-response study: Determine the optimal effective dose for your specific animal model and experimental conditions. - Ensure proper administration technique: Verify that personnel are well-trained in oral gavage or subcutaneous injection techniques. For oral gavage, confirm proper placement of the gavage needle.
Adverse effects or toxicity in animals (e.g., weight loss, lethargy) - Vehicle toxicity: High concentrations of solvents like DMSO can be toxic to animals. - On-target side effects: While this compound is an antagonist, modulation of the MC4R pathway can have systemic effects. - Compound degradation: Degradation products of this compound could be toxic.- Minimize DMSO concentration: Keep the final DMSO concentration in the formulation as low as possible, ideally below 10%. - Conduct a pilot toxicity study: Test the vehicle alone in a small group of animals to rule out vehicle-specific toxicity. - Monitor animals closely: Observe animals for any signs of distress and adjust the dose or frequency of administration if necessary.
High variability in results between animals - Inconsistent formulation preparation: Variations in the preparation of the delivery vehicle can lead to inconsistent dosing. - Inaccurate dosing: Errors in calculating the dose volume for each animal. - Biological variability: Natural variations in the response of individual animals.- Standardize formulation preparation: Ensure the formulation is prepared consistently for every experiment. - Accurate animal weighing and dose calculation: Weigh each animal accurately before dosing and calculate the precise volume to be administered. - Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.

Data Presentation

This compound In Vivo Formulation Protocols
Protocol Vehicle Composition Final Concentration Administration Route Reference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLOral Gavage / Subcutaneous Injection
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLOral Gavage / Subcutaneous Injection
310% DMSO, 90% Corn oil≥ 2.08 mg/mLOral Gavage / Subcutaneous Injection
410% Hydroxypropyl-β-cyclodextrin in 100 mM SalineNot specifiedOral Gavage
Pharmacokinetic Parameters of a Melanocortin Receptor Modulator (Example)
Dose Cmax (ng/mL) Tmax (h) t1/2 (h) AUC∞ (ng·h/mL) Reference
1 mg/kgProportional to 3 mg/kg dose0.0830.26Not specified
3 mg/kg24400.250.51727

Experimental Protocols

Protocol for Oral Gavage Administration

This protocol is adapted from Weyermann et al., 2009.

  • Animal Preparation: House mice under standard laboratory conditions with free access to food and water.

  • Formulation Preparation:

    • Freshly dissolve this compound in a vehicle of 10% Hydroxypropyl-β-cyclodextrin in 100 mM saline solution.

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied.

  • Dosing:

    • Administer the formulation by oral gavage at the desired dose. A typical administration volume is 10 ml/kg of body weight.

    • Use an appropriately sized gavage needle with a rounded tip to prevent injury.

  • Post-administration Monitoring:

    • Observe the animals for any signs of distress immediately following the procedure.

    • For studies on food intake, monitor food consumption over a defined period (e.g., 4 hours) post-administration.

Protocol for Subcutaneous Injection
  • Animal Preparation: Acclimatize animals to the experimental conditions.

  • Formulation Preparation:

    • Prepare one of the formulations listed in the data table above (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Ensure the final solution is clear and free of precipitates.

  • Injection Procedure:

    • Gently lift a fold of skin on the back of the animal, away from the head.

    • Insert the needle into the base of the skin tent at an appropriate angle.

    • Inject the calculated volume of the this compound formulation.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions at the injection site or systemic effects.

Mandatory Visualizations

Melanocortin-4 Receptor (MC4R) Signaling Pathway

MC4R_Signaling_Pathway cluster_pomc POMC Neuron cluster_agrp AgRP Neuron cluster_target Target Neuron POMC POMC aMSH α-MSH (Agonist) POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R AgRP AgRP (Antagonist) AgRP->MC4R AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Satiety Satiety & Energy Expenditure PKA->Satiety FoodIntake Food Intake SNT207707 This compound (Antagonist) SNT207707->MC4R

Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).

Experimental Workflow for Troubleshooting In Vivo Efficacy

Troubleshooting_Workflow start Inconsistent or No In Vivo Effect Observed check_formulation Step 1: Verify Formulation - Check for precipitation - Confirm solvent ratios - Prepare fresh solution start->check_formulation formulation_ok Formulation Appears Correct? check_formulation->formulation_ok reprepare Action: Re-prepare Formulation - Use gentle heat/sonication - Filter sterilize if necessary formulation_ok->reprepare No check_admin Step 2: Review Administration - Confirm dose calculation - Verify administration technique - Check route of administration formulation_ok->check_admin Yes reprepare->check_formulation admin_ok Administration Correct? check_admin->admin_ok retrain Action: Re-train Personnel - Review gavage/injection SOPs admin_ok->retrain No check_dose Step 3: Evaluate Dose Level - Review literature for effective doses - Consider dose-response study admin_ok->check_dose Yes retrain->check_admin dose_ok Dose is Appropriate? check_dose->dose_ok adjust_dose Action: Adjust Dose - Perform dose-escalation study dose_ok->adjust_dose No end Consistent In Vivo Effect Achieved dose_ok->end Yes adjust_dose->check_dose

Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy of this compound.

References

Interpreting variable results in SNT-207707 studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SNT-207707 Studies

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting variable results in studies involving this selective melanocortin-4 receptor (MC4R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4][5] Its primary mechanism of action is to block the signaling of the MC4R, which is a G protein-coupled receptor crucial for regulating energy homeostasis, appetite, and sexual function. By antagonizing this receptor, this compound can lead to an increase in food intake and a reduction in energy expenditure, making it a subject of investigation for conditions like cachexia.

Q2: What are the reported binding affinity and functional potency of this compound?

This compound exhibits high affinity and potency for the MC4R. The available data is summarized in the table below.

Parameter Value Receptor
IC₅₀ (binding)8 nMMC-4
IC₅₀ (function)5 nMMC-4

Data sourced from MedChemExpress and Ambeed.

Q3: What is the general signaling pathway of the Melanocortin-4 Receptor (MC4R)?

The MC4R is a G protein-coupled receptor that, upon activation by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), primarily couples to Gαs to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets to elicit a cellular response. This compound, as an antagonist, blocks the binding of α-MSH and other agonists, thereby inhibiting this signaling cascade.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R AC Adenylyl Cyclase MC4R->AC Activates α-MSH α-MSH (Agonist) α-MSH->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Blocks cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased appetite) PKA->Cellular_Response Leads to

Caption: Simplified MC4R signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides for Variable Results

Variability in experimental outcomes is a common challenge in preclinical research. This section provides a structured approach to identifying and mitigating potential sources of variability in your this compound studies.

Guide 1: In Vitro Cell-Based Assays (e.g., cAMP accumulation, reporter gene assays)

Problem: High variability in IC₅₀ values or inconsistent antagonist effects of this compound between experiments.

Potential Cause Troubleshooting Steps
Cell Line Integrity - Authentication: Regularly authenticate cell lines expressing MC4R using methods like STR profiling. - Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change over time. - Mycoplasma Contamination: Routinely test for mycoplasma contamination, which can alter cellular responses.
Reagent Quality & Handling - This compound Stock: Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. Confirm solubility in your chosen solvent (e.g., DMSO). - Agonist Concentration: Use a consistent concentration of the agonist (e.g., α-MSH) that elicits a submaximal response (e.g., EC₈₀) for antagonist studies. - Serum Variability: If using serum, test different lots or use serum-free media if the assay allows, as serum components can interfere with GPCR signaling.
Assay Protocol & Execution - Cell Seeding Density: Optimize and maintain a consistent cell seeding density, as confluency can affect receptor expression and cell health. - Incubation Times: Adhere strictly to optimized incubation times for agonist and antagonist treatments. - Liquid Handling: Use calibrated pipettes and appropriate techniques to minimize pipetting errors, a major source of variability. Consider automating liquid handling steps. - Plate Effects: Be aware of "edge effects" in microplates; consider leaving outer wells empty or randomizing sample placement.
Data Analysis - Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC₅₀ values. Ensure sufficient data points on the curve. - Normalization: Normalize data to positive (agonist alone) and negative (vehicle) controls on each plate to account for inter-plate variability.
Guide 2: In Vivo Animal Studies (e.g., food intake, body weight changes)

Problem: Inconsistent effects of this compound on food intake or body weight in animal models.

Potential Cause Troubleshooting Steps
Compound Formulation & Administration - Solubility & Stability: Ensure this compound is fully dissolved and stable in the vehicle. Prepare fresh formulations for each experiment. For oral gavage, ensure consistent volume and technique. - Dose Accuracy: Calibrate scales and ensure accurate weighing of the compound for each preparation.
Animal Model & Husbandry - Strain & Genetics: Use a consistent and well-characterized animal strain. Genetic drift can occur, leading to altered phenotypes. - Age & Weight: Use animals within a narrow age and weight range for each experimental group. - Acclimation: Ensure animals are properly acclimated to the housing, diet, and handling procedures before the experiment begins. - Environmental Factors: Maintain consistent light-dark cycles, temperature, and humidity, as these can influence feeding behavior.
Experimental Design & Procedure - Baseline Measurements: Record baseline food intake and body weight for a sufficient period before starting treatment to ensure stable baselines and proper randomization of animals into groups. - Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to avoid unconscious bias in measurements. - Stress: Minimize animal stress from handling and procedures, as stress hormones can significantly impact appetite and metabolism.
Data Collection & Analysis - Food Spillage: Use feeders designed to minimize food spillage and account for any spilled food in measurements. - Timing of Measurements: Take measurements at the same time each day to account for circadian rhythms in feeding. - Statistical Power: Ensure your study is adequately powered with a sufficient number of animals per group to detect meaningful effects.

Experimental Protocols

Protocol 1: In Vitro MC4R Functional Antagonism Assay (cAMP Measurement)

This protocol outlines a general procedure for assessing the functional antagonism of this compound at the MC4R in a cell-based assay.

In_Vitro_Workflow A 1. Cell Culture (HEK293 expressing MC4R) B 2. Cell Seeding (Plate cells at optimal density) A->B C 3. This compound Pre-incubation (Add serial dilutions of this compound) B->C D 4. Agonist Stimulation (Add α-MSH at EC₈₀ concentration) C->D E 5. Cell Lysis & cAMP Measurement (e.g., using a LANCE or HTRF assay) D->E F 6. Data Analysis (Normalize data and perform non-linear regression to determine IC₅₀) E->F

Caption: General workflow for an in vitro functional antagonism assay.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human MC4R in appropriate growth medium.

  • Cell Seeding: Seed cells into 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare solutions of a reference agonist (α-MSH) and vehicle controls.

  • Antagonist Pre-incubation: Remove growth medium from cells and add the this compound dilutions. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add α-MSH at a concentration that gives approximately 80% of the maximal response (EC₈₀).

  • Incubation: Incubate for a further specified period (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA).

  • Data Analysis: Normalize the results to the response of the agonist alone (0% inhibition) and vehicle control (100% inhibition). Plot the normalized response against the logarithm of this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Food Intake Study in Mice

This protocol provides a general framework for an in vivo study to evaluate the effect of orally administered this compound on food intake in mice.

Methodology:

  • Animals: Use male CD-1 mice (or another appropriate strain), approximately 12 weeks old. House them individually to allow for accurate food intake measurement.

  • Acclimation: Acclimate the mice to the housing conditions and daily handling for at least one week prior to the experiment.

  • Baseline Measurement: Measure daily food intake and body weight for 3-5 days to establish a stable baseline. Randomize animals into treatment groups based on their baseline body weight and food intake.

  • Compound Formulation: Prepare a formulation of this compound for oral administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Also prepare a vehicle-only formulation as a control.

  • Dosing: Administer this compound (e.g., at a dose of 60 mg/kg) or vehicle via oral gavage.

  • Data Collection: Measure food intake at several time points post-dosing (e.g., 1, 3, 6, and 24 hours). Also, monitor body weight daily.

  • Data Analysis: Compare the food intake and change in body weight between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

References

SNT-207707 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of SNT-207707. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Stability and Storage Data Summary

Proper storage is critical to maintain the quality and activity of this compound. The following table summarizes the recommended storage conditions and stability for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Crystalline) -20°C≥ 4 years[1][2]Ideal for long-term storage.
4°CShort-termTightly sealed and desiccated.[3]
Room TemperatureShippingPermissible for continental US shipping; may vary elsewhere.[4]
In Solvent (e.g., DMSO) -80°CUp to 6 months[4]Sealed storage, away from moisture.
-20°CUp to 1 monthSealed storage, away from moisture.

Experimental Protocols

While specific, detailed stability testing protocols for this compound are not publicly available, the general approach involves long-term and accelerated stability studies. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and degradation of small molecules like this compound over time.

A general workflow for a stability study would involve:

  • Initial Analysis: An initial HPLC analysis of a new batch of this compound is performed to determine its purity.

  • Sample Storage: Aliquots of the compound are stored under various conditions (e.g., different temperatures and humidities).

  • Time-Point Testing: At specified time points (e.g., 1, 3, 6, 12, 24 months), an aliquot from each storage condition is analyzed by HPLC.

  • Purity Assessment: The purity of the stored sample is compared to the initial purity to determine the extent of degradation.

This compound Storage and Handling Workflow

The following diagram outlines the recommended workflow for the storage and handling of this compound upon receipt and for subsequent use.

SNT_207707_Storage_Workflow This compound Storage and Handling Workflow A Receive this compound (Solid Form) B Long-term Storage? A->B C Store at -20°C (≥ 4 years stability) B->C Yes D Short-term Storage B->D No E Store at 4°C (Tightly sealed, desiccated) D->E F Prepare Stock Solution (e.g., in DMSO) D->F G Intended Use Within 1 Month? F->G H Store at -20°C (Up to 1 month stability) G->H Yes I Store at -80°C (Up to 6 months stability) G->I No J Aliquot to Avoid Freeze-Thaw Cycles I->J

Caption: A decision-making workflow for the proper storage of this compound.

Troubleshooting and FAQs

This section addresses common questions and potential issues related to the stability and storage of this compound.

Q1: My solid this compound was left at room temperature for a few days. Is it still usable?

A1: this compound is generally stable at room temperature for short periods, such as during shipping. However, for long-term storage, it is crucial to store it at -20°C to ensure its stability for up to 4 years. If the compound was exposed to high temperatures or humidity, it is advisable to verify its purity before use, for instance, through analytical techniques like HPLC.

Q2: I have a stock solution of this compound in DMSO. How many times can I freeze and thaw it?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Best practice is to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or -20°C for up to 1 month.

Q3: I notice some precipitate in my this compound DMSO stock solution after thawing. What should I do?

A3: this compound has sparing solubility in DMSO (1-10 mg/ml). If you observe precipitation, gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before making further dilutions for your experiments. If the precipitate does not redissolve, it may indicate that the concentration is too high or that the compound has degraded.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo experiments, a stock solution in DMSO can be further diluted using appropriate vehicles. One suggested protocol involves a multi-step dilution with PEG300, Tween-80, and saline. Another option is to use 20% SBE-β-CD in saline. It is important to ensure the final concentration of DMSO is low to avoid toxicity in animal models.

Q5: What are the visual signs of this compound degradation?

A5: this compound is supplied as a crystalline solid. Any change in the physical appearance, such as discoloration or clumping, could be an indication of degradation or moisture absorption. For solutions, the appearance of new precipitates that do not redissolve upon warming could also suggest instability. However, the absence of visual changes does not guarantee stability, and analytical verification is the most reliable method.

This compound Stability Logic Diagram

The following diagram illustrates the logical considerations for maintaining the stability of this compound.

SNT_207707_Stability_Logic This compound Stability Considerations cluster_solid Solid Compound cluster_solution Solution A Solid this compound B Store at -20°C A->B C Protect from Moisture A->C D This compound in Solvent A->D Dissolve in Solvent E Store at -80°C or -20°C D->E F Aliquot to Prevent Freeze-Thaw Cycles D->F G Use Freshly Prepared Working Solutions D->G

Caption: Key factors influencing the stability of this compound in solid and solution forms.

References

Technical Support Center: SNT-207707 Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of SNT-207707, a selective and orally active melanocortin-4 (MC-4) receptor antagonist.[1][2][3] Adherence to rigorous quality control is critical for ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for this compound?

A1: The purity of this compound is primarily determined by High-Performance Liquid Chromatography (HPLC) and supported by other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The recommended specifications are detailed in the table below. For biological assays, a purity of >95% is strongly recommended to ensure that the observed effects are from the compound of interest and not from active impurities.[4]

Q2: How should this compound be stored to maintain its quality?

A2: this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 4°C is acceptable. Repeated freeze-thaw cycles should be avoided.

Q3: What are the common impurities that can be found in this compound?

A3: Impurities in small-molecule active pharmaceutical ingredients (APIs) can originate from the synthesis process or degradation.[5] For this compound, potential impurities may include starting materials, reagents, intermediates, and by-products from the synthetic route. Degradation products can also form if the compound is not stored under the recommended conditions. Identifying and tracking these impurities is crucial for successful manufacturing and research.

Q4: Which analytical techniques are essential for a comprehensive quality assessment of this compound?

A4: A multi-faceted approach is recommended for the comprehensive quality assessment of this compound. The primary techniques include:

  • HPLC: For quantitative purity analysis and detection of non-volatile impurities.

  • LC-MS: For confirming the molecular weight of the main component and identifying impurities.

  • ¹H NMR: For structural confirmation and can also be used for quantitative purity assessment (qNMR).

  • FTIR: To confirm the identity of the compound by comparing its infrared absorption spectrum to a reference standard.

Troubleshooting Guides

This section addresses specific issues that may arise during the quality assessment of this compound.

Q5: My HPLC chromatogram shows unexpected peaks. What could be the cause and how can I troubleshoot this?

A5: Unexpected peaks in an HPLC chromatogram can stem from several sources. A systematic approach is key to identifying and resolving the issue.

  • Possible Causes:

    • Contamination of the mobile phase, sample, or HPLC system.

    • Co-elution of an impurity with the main peak.

    • Degradation of the sample.

    • Air bubbles in the system or pump.

    • Injector issues, such as worn seals or carryover.

  • Troubleshooting Steps:

    • System Check: Run a blank injection (mobile phase only) to check for system contamination.

    • Mobile Phase: Prepare a fresh mobile phase using HPLC-grade solvents and ensure it is properly degassed.

    • Sample Preparation: Prepare a fresh sample of this compound and analyze it immediately.

    • Column Health: If the issue persists, flush the column with a strong solvent or replace it if it's old or has been used extensively.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, which can help identify co-eluting impurities.

Q6: The retention time of my this compound peak is drifting between injections. What should I do?

A6: Retention time drift can compromise the reliability of your analysis. The following are common causes and solutions.

  • Possible Causes:

    • Poor column temperature control.

    • Inconsistent mobile phase composition.

    • Insufficient column equilibration time.

    • Fluctuations in the flow rate.

  • Troubleshooting Steps:

    • Temperature Control: Use a column oven to maintain a stable temperature.

    • Mobile Phase: Ensure the mobile phase is well-mixed and prepared consistently. If using a gradient, check that the pump's mixer is functioning correctly.

    • Equilibration: Increase the column equilibration time between injections to ensure the column is ready for the next run.

    • Flow Rate: Check for any leaks in the system and verify the pump's flow rate.

Q7: My ¹H NMR spectrum shows residual solvent peaks. How can I confirm the purity of this compound?

A7: Residual solvent peaks are common in NMR spectra but should be accounted for in purity calculations.

  • Solution:

    • Identify the Solvent: Identify the residual solvent peaks based on their characteristic chemical shifts.

    • Quantitative NMR (qNMR): Use absolute quantitative ¹H NMR (qNMR) to determine the purity of this compound. This method involves accurately weighing the sample and an internal standard, allowing for a precise purity calculation that is independent of the residual solvent signals.

    • Orthogonal Method: Combine qNMR with HPLC for a more comprehensive purity assessment, as these methods are orthogonal and can detect different types of impurities.

Quantitative Data Summary

Table 1: this compound Quality Specifications

ParameterSpecificationMethod
Purity ≥ 98%HPLC (UV 254 nm)
Identity Conforms to reference¹H NMR, LC-MS, FTIR
Molecular Weight 550.19 g/mol (as C₃₂H₄₄ClN₅O)LC-MS
Appearance White to off-white solidVisual
Residual Solvents ≤ 0.5%¹H NMR

Table 2: Recommended HPLC Parameters for this compound Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) using HPLC-grade reagents. Degas both solutions for at least 15 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC System Setup: Set up the HPLC system according to the parameters in Table 2 . Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • LC-MS System Setup: Use an LC system coupled to a mass spectrometer. The LC method can be similar to the HPLC method described above, but with a lower flow rate if necessary for the MS interface. The mass spectrometer should be set to scan a mass range that includes the expected molecular weight of this compound (m/z 550.19).

  • Analysis: Inject the sample solution into the LC-MS system.

  • Data Analysis: Confirm the identity of this compound by comparing the observed mass-to-charge ratio (m/z) of the main peak with the theoretical value.

Protocol 3: Purity and Identity by Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh about 5 mg of this compound and a similar amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using optimized parameters for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Calculate the purity of this compound by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the molecular weights and the number of protons for each signal.

Visualizations

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Purity Confirmation cluster_2 Structural Verification start This compound Sample hplc HPLC Purity Analysis start->hplc lcms LC-MS Identity Check start->lcms purity_check Purity ≥ 98%? hplc->purity_check lcms->purity_check fail Investigate Impurities (See Troubleshooting) purity_check->fail No pass Proceed to Experiment purity_check->pass Yes nmr ¹H NMR Analysis pass->nmr ftir FTIR Analysis pass->ftir structure_check Structure Confirmed? nmr->structure_check ftir->structure_check structure_check->pass Yes structure_fail Re-synthesize or Purify structure_check->structure_fail No

Caption: Workflow for the comprehensive purity and quality assessment of this compound.

HPLC_Troubleshooting start Unexpected Peak in HPLC q1 Run Blank Injection. Is the peak present? start->q1 a1_yes Contaminated System or Mobile Phase q1->a1_yes Yes q2 Prepare Fresh Sample. Does the peak persist? q1->q2 No a2_yes Impurity in Sample Lot q2->a2_yes Yes q3 Use PDA Detector. Is the main peak pure? q2->q3 No a3_no Co-eluting Impurity q3->a3_no No end Sample is Likely Pure q3->end Yes

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

Quality_Triangle purity Purity (Absence of Impurities) identity Identity (Correct Structure) purity->identity Interdependent activity Biological Activity (Expected Function) identity->activity Interdependent activity->purity Interdependent

Caption: The relationship between purity, identity, and biological activity of this compound.

References

Technical Support Center: SNT-207707 Protocol Adjustment for Diverse Rodent Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the SNT-207707 protocol for use in different rodent strains. The following information is intended to serve as a starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally active antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G-protein coupled receptor primarily expressed in the central nervous system and is a key regulator of food intake and energy expenditure.[4][5] By blocking the MC4R, this compound can stimulate food intake and reduce energy expenditure. This makes it a compound of interest for studying conditions like cachexia (severe body wasting).

Q2: The original this compound protocol uses CD-1 and BALB/c mice. Can I use other strains like C57BL/6 mice or Sprague-Dawley rats?

Yes, it is possible to adapt the protocol for other rodent strains. However, direct application of the same dosage and parameters may not yield optimal or comparable results. Different rodent strains can exhibit significant variations in drug metabolism, pharmacokinetics, and physiological responses. It is crucial to consider these differences and perform pilot studies to determine the appropriate adjustments for your chosen strain.

Q3: What are the key differences between common rodent strains that I should consider?

Key differences include variations in:

  • Drug Metabolism: The expression and activity of cytochrome P450 (CYP) enzymes, which are crucial for metabolizing drugs, can vary significantly between strains of mice and rats. For example, differences in CYP activity have been noted between Sprague-Dawley and Wistar rats.

  • Immune System: Strains like C57BL/6 and BALB/c have different baseline immune profiles (Th1- vs. Th2-biased, respectively), which can influence inflammatory responses and the progression of disease models like cancer cachexia.

  • MC4R Expression: There can be species and even strain-level differences in the expression of MC4R in various tissues, which could alter the response to an MC4R antagonist.

  • Behavioral and Physiological Traits: Strains differ in their susceptibility to diet-induced obesity, anxiety levels, and general activity, which can impact baseline measurements and the effects of this compound.

Q4: How do I determine the optimal dose of this compound for a new rodent strain?

A dose-response study is highly recommended. Start with a dose range that includes the doses used in the original studies (e.g., 20-60 mg/kg for mice) and include lower and higher doses. Monitor for both efficacy (e.g., increased food intake) and any signs of toxicity. The optimal dose will be the one that produces the desired effect with minimal adverse events.

Q5: What are the recommended administration routes for this compound?

This compound has been shown to be effective via both oral gavage (p.o.) and subcutaneous (s.c.) injection. The choice of administration route can affect the pharmacokinetic profile of the compound. Oral administration is often preferred for studies requiring repeated dosing, mimicking a more clinical route of administration.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
High variability in food intake response between animals of the same strain. Inconsistent drug formulation or administration technique. Stress induced by handling and administration.Ensure this compound is fully solubilized or the suspension is homogenous before each administration. Standardize the gavage or injection technique. Acclimatize animals to handling and the administration procedure to minimize stress.
Lack of efficacy (no significant increase in food intake) in the new rodent strain at the original dose. Rapid metabolism of the compound in the new strain. Lower expression or sensitivity of MC4R in the new strain. Insufficient drug exposure due to poor absorption.Conduct a dose-escalation study to see if a higher dose is effective. Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in the new strain. Consider an alternative administration route (e.g., subcutaneous if oral was used).
Observed toxicity or adverse effects (e.g., lethargy, excessive weight loss, abnormal behavior). The administered dose is above the maximum tolerated dose (MTD) for that specific strain. The strain is more sensitive to the off-target effects of the compound.Immediately reduce the dose or cease administration. Conduct a dose-ranging study to determine the MTD. Perform histopathology on major organs to assess for tissue damage.
Unexpected results in the C26 cachexia model (e.g., altered tumor growth rate). The chosen mouse strain has a different immune response to the C26 tumor cells.Be aware of the immunological differences between strains (e.g., C57BL/6 vs. BALB/c). Consider if the chosen strain is appropriate for the specific cancer model.

Data Summary: Strain-Specific Considerations

FeatureC57BL/6 MiceBALB/c MiceCD-1 MiceSprague-Dawley RatsWistar Rats
Immune Profile Th1-biased, strong cellular immunity.Th2-biased, strong humoral immunity.Outbred, more genetic variability.Commonly used in toxicology and pharmacology.Also commonly used, may have different metabolic profiles than SD rats.
Drug Metabolism Generally considered to have a high metabolic rate.Differences in drug metabolism compared to C57BL/6 have been reported.Outbred stock, may have more inter-individual variation in metabolism.Differences in CYP enzyme activity compared to Wistar rats.Differences in CYP enzyme activity compared to Sprague-Dawley rats.
Disease Models Commonly used for diet-induced obesity and some cancer models.Often used for infectious disease, allergy studies, and is the strain for the C26 cachexia model.General purpose, often used in toxicology.Widely used in safety and efficacy studies.Frequently used in metabolic and behavioral research.
General Notes Prone to developing diet-induced obesity.More susceptible to certain pathogens.Hardy and vigorous.Generally larger and have a calmer temperament than some mouse strains.May exhibit different behavioral responses compared to Sprague-Dawley rats.

Experimental Protocols

C26 Adenocarcinoma-Induced Cachexia Model

This model is used to study cancer-induced muscle wasting and is relevant for testing the efficacy of this compound.

Materials:

  • C26 adenocarcinoma cells

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 8-10 week old male BALB/c mice (or other appropriate strain)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (e.g., 26-gauge)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Culture: Culture C26 cells according to standard protocols. On the day of injection, harvest cells by trypsinization and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse. A control group should be injected with sterile PBS.

  • Monitoring: Monitor the mice daily for general health, body weight, and food intake.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • This compound Administration: Begin administration of this compound (and vehicle control) at the desired dose and route, typically starting the day after tumor implantation.

  • Endpoint: The experiment is typically terminated when tumors reach a predetermined size or when the body weight loss in the control group becomes significant (e.g., 15-20%). At the endpoint, tissues such as muscle (gastrocnemius, tibialis anterior), fat pads, and tumors are collected for analysis.

Light Phase Food Intake Assay

This assay is used to assess the orexigenic (appetite-stimulating) effects of this compound.

Materials:

  • Individually housed mice

  • Standard rodent chow

  • This compound and vehicle solution

  • Animal scale

  • Food hopper scale

Procedure:

  • Acclimation: Individually house the mice and allow them to acclimate for at least one week. Ensure a standard 12:12 hour light-dark cycle.

  • Baseline Measurement: For several days prior to the experiment, measure food intake during the light phase to establish a baseline. Mice are nocturnal and typically eat less during the light phase.

  • Administration: At the beginning of the light phase, administer this compound or vehicle to the mice via the chosen route (e.g., oral gavage).

  • Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure the amount of food remaining at specific time points (e.g., 1, 2, 4, and 6 hours) to determine the cumulative food intake.

  • Data Analysis: Compare the food intake between the this compound treated group and the vehicle control group. A significant increase in food intake in the treated group indicates an orexigenic effect.

Visualizations

SNT_207707_Signaling_Pathway cluster_neuron Hypothalamic Neuron alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Activates G_protein Gs Protein MC4R->G_protein Activates SNT_207707 This compound SNT_207707->MC4R Antagonizes AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Anorexigenic_Signal Anorexigenic Signal (Decreased Food Intake) PKA->Anorexigenic_Signal Leads to

Caption: this compound antagonizes the MC4R signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Data Analysis Strain_Selection Rodent Strain Selection (e.g., C57BL/6, BALB/c, Sprague-Dawley) Acclimation Acclimation Period (1-2 weeks) Strain_Selection->Acclimation Dose_Response Pilot Dose-Response Study (Determine optimal dose) Acclimation->Dose_Response Grouping Animal Grouping (Vehicle vs. This compound) Dose_Response->Grouping Administration This compound Administration (Oral Gavage or SC Injection) Grouping->Administration Monitoring Daily Monitoring (Body Weight, Food Intake, Health) Administration->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General workflow for adapting the this compound protocol.

Logical_Relationship Strain Rodent Strain Metabolism Drug Metabolism (e.g., CYP Enzymes) Strain->Metabolism Influences PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Metabolism->PK Determines PD Pharmacodynamics (Efficacy & Toxicity) PK->PD Impacts Dose Optimal Dose PD->Dose Informs

Caption: Relationship between rodent strain and optimal dosage.

References

SNT-207707 Pharmacokinetic Variability in Rodents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic variability of SNT-207707 in rodents. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the reported plasma and brain concentrations of this compound in mice after oral administration?

A1: Following a single oral dose of 60 mg/kg of this compound in male CD-1 mice, plasma and brain concentrations have been measured at 1, 3, and 6 hours post-administration. The peak concentration in both plasma and brain appears to be reached at approximately 1 hour. A summary of these findings is presented in the table below.[1][2]

Q2: How can I determine the pharmacokinetic parameters of this compound in my own rodent study?

A2: To determine the pharmacokinetic profile, you would need to administer this compound to your rodent model (e.g., mice or rats) and collect blood and/or brain tissue samples at various time points. These samples would then be analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound.[3][4] Key parameters such as Cmax, Tmax, AUC, and elimination half-life can then be calculated from the resulting concentration-time data.

Q3: What are some potential sources of pharmacokinetic variability for this compound in rodents?

A3: Pharmacokinetic variability can arise from several factors, including:

  • Species and Strain Differences: Different species (e.g., mice vs. rats) and even different strains of the same species can exhibit variations in drug absorption, distribution, metabolism, and excretion (ADME).

  • Formulation: The vehicle used to dissolve and administer this compound can significantly impact its absorption.

  • Route of Administration: While this compound is orally active, different administration techniques (e.g., gavage vs. formulated in feed) can lead to different absorption profiles.

  • Animal Health Status: The health of the animals, including the presence of any disease models, can alter physiological processes that affect drug pharmacokinetics.

  • Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes and transporters can contribute to inter-individual variability.

Q4: Are there any data on the oral bioavailability of this compound in rodents?

A4: The available literature does not explicitly state the oral bioavailability of this compound in rodents. To determine this, a study comparing the plasma AUC following oral administration to the AUC after intravenous (IV) administration would be required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals in the same group. Improper dosing technique (e.g., incomplete gavage), differences in food/water consumption, individual differences in metabolism.Ensure consistent and accurate dosing for all animals. Standardize feeding and fasting protocols. Increase the number of animals per group to improve statistical power.
Lower than expected plasma or brain concentrations. Poor solubility of this compound in the chosen vehicle, rapid metabolism, or poor absorption.Optimize the formulation to improve solubility. Consider using a different administration route if oral absorption is a major issue. Pre-treat with metabolic inhibitors (use with caution and proper justification) to investigate the role of metabolism.
Difficulty in detecting this compound in brain tissue. Low blood-brain barrier penetration, insufficient dose, or limitations of the analytical method.Confirm the integrity of the blood-brain barrier in your animal model. Increase the administered dose, if tolerated. Enhance the sensitivity of your analytical method (e.g., optimize MS/MS parameters).
Inconsistent results compared to published data. Differences in experimental conditions such as animal strain, age, sex, vehicle, or analytical methodology.Carefully review and align your experimental protocol with the published methods.[2] Ensure your analytical method is properly validated for accuracy and precision.

Data Presentation

Table 1: Plasma and Brain Pharmacokinetic Parameters of this compound in CD-1 Mice

The following table summarizes the pharmacokinetic data for this compound after a single 60 mg/kg oral dose in male CD-1 mice. The Cmax and Tmax values are estimated from the discrete time points provided in the source publication.

ParameterPlasmaBrain
Dose (mg/kg, oral) 6060
Tmax (hours) ~1~1
Cmax (ng/mL or ng/g) 1033 ± 1531133 ± 150
Concentration at 3h (ng/mL or ng/g) 669 ± 74817 ± 118
Concentration at 6h (ng/mL or ng/g) 321 ± 48464 ± 81
AUC (0-6h) (ngh/mL or ngh/g) 35854202

Data adapted from Weyermann et al., 2009.

Table 2: Comparative Pharmacokinetics of Other Melanocortin Receptor Ligands in Rodents

For comparative purposes, this table presents pharmacokinetic data for other melanocortin receptor ligands in mice and rats. Note that these are different compounds and the experimental conditions may vary.

CompoundSpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t½ (h)AUC∞ (ng·h/mL)
PL8177Mouse3SC24400.250.51727
PL8177Rat1SC516 - 6950.25 - 1.0--
DCPMPMouse3IP~150 (plasma)~0.5 (plasma)--
DCPMPMouse3IP~100 (brain)~1 (brain)--

Data for PL8177 from Dodd et al., 2021. Data for DCPMP from Nickolls et al., 2005.

Experimental Protocols

Detailed Methodology for Pharmacokinetic Analysis of this compound in Mice (based on Weyermann et al., 2009)

This protocol outlines the key steps for assessing the plasma and brain concentrations of this compound in mice.

  • Animal Model:

    • Species: Mouse

    • Strain: CD-1

    • Sex: Male

    • Age: 12 weeks old

  • Compound Administration:

    • Formulation: Prepare this compound in a suitable vehicle (the original study does not specify the vehicle, so this will require optimization, e.g., in 0.5% HPMC or 10% Tween 80 in sterile water).

    • Dose: 60 mg/kg

    • Route of Administration: Oral gavage.

  • Sample Collection:

    • Time Points: 1, 3, and 6 hours post-dose.

    • Animals per time point: A minimum of 3 mice per group is recommended.

    • Blood Collection: Euthanize mice (e.g., with CO2) and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately process to separate plasma by centrifugation.

    • Brain Collection: Following blood collection, perfuse the animal with saline to remove remaining blood from the brain. Excise the brain, rinse with saline, and store at -80°C until analysis.

  • Sample Analysis:

    • Method: High-Performance Liquid Chromatography followed by tandem Mass Spectrometry (HPLC-MS/MS).

    • Sample Preparation:

      • Plasma: Protein precipitation with a solvent like acetonitrile.

      • Brain: Homogenize the brain tissue and perform a liquid-liquid or solid-phase extraction.

    • Quantification: Use a validated calibration curve with known concentrations of this compound and an appropriate internal standard.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_model Select Animal Model (CD-1 Mice, Male, 12 weeks) compound_prep Prepare this compound Formulation (60 mg/kg in vehicle) dosing Oral Gavage Administration compound_prep->dosing time_points Collect Samples at 1h, 3h, and 6h Post-Dose dosing->time_points blood_collection Blood Collection (Cardiac Puncture) time_points->blood_collection brain_collection Brain Extraction (after saline perfusion) time_points->brain_collection sample_processing Process Samples (Plasma Separation, Brain Homogenization) blood_collection->sample_processing brain_collection->sample_processing hplc_msms Quantify this compound (HPLC-MS/MS) sample_processing->hplc_msms pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) hplc_msms->pk_analysis

Caption: Experimental workflow for determining the pharmacokinetics of this compound in mice.

References

Validation & Comparative

Validating the Effects of SNT-207707 on Lean Body Mass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of SNT-207707, a selective melanocortin-4 receptor (MC4R) antagonist, and its effects on lean body mass. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MC4R antagonism in conditions characterized by muscle wasting, such as cancer cachexia. This document summarizes preclinical findings for this compound and compares its effects with other relevant therapeutic alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound and the Melanocortin-4 Receptor

This compound is a potent, selective, and orally active antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a key component of the central nervous system's regulation of energy homeostasis. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure.[2][3] In pathological states like cancer cachexia, excessive activation of this pathway is thought to contribute to anorexia and the debilitating loss of both fat and lean body mass. By blocking the MC4R, this compound is hypothesized to counteract these effects, thereby preserving lean body mass and improving overall physical condition. Preclinical studies have shown that this compound can increase food intake and, crucially, diminish the loss of lean body mass and fat mass in mouse models of cancer-induced cachexia.

Comparative Analysis of Lean Body Mass Modulation

To validate the effects of this compound, its performance in preclinical models is compared with other MC4R modulators and therapies known to impact lean body mass. The following tables summarize the available quantitative data.

Table 1: Preclinical Effects of MC4R Antagonists on Lean Body Mass in a Murine Cancer Cachexia Model (C26 Adenocarcinoma)

CompoundClassDosing and AdministrationAnimal ModelChange in Lean Body MassKey FindingsReference
This compound MC4R Antagonist30 mg/kg, once daily, oralC26 adenocarcinoma tumor-bearing miceAttenuated loss of lean body mass compared to vehicle-treated tumor-bearing mice.Almost completely prevented tumor-induced weight loss and had positive effects on body composition.Weyermann et al., 2009
SNT-209858 MC4R Antagonist30 mg/kg, once daily, oralC26 adenocarcinoma tumor-bearing miceDiminished loss of lean body mass.Showed distinct anti-cachectic effects, blocking tumor-induced loss of body weight.Weyermann et al., 2009
BL-6020/979 MC4R Antagonist30 mg/kg, once daily, oralC26 adenocarcinoma tumor-bearing miceSignificantly increased compared to vehicle-treated tumor-bearing mice.Ameliorated cachexia-like symptoms with positive effects on body mass and composition.

Data for this compound and SNT-209858 are qualitatively described in the primary literature as diminishing the loss of lean body mass. The visual representation in the cited paper's figures indicates a prevention of lean mass loss seen in the vehicle group, though precise numerical values for the mean change and standard deviation are not provided in a tabular format.

Table 2: Effects of Other Therapeutic Agents on Lean Body Mass

Compound/ClassMechanism of ActionPopulationChange in Lean Body MassKey FindingsReference
Setmelanotide MC4R AgonistPatients with rare genetic disorders of obesity-10.7% (in POMC deficiency)Effective in reducing weight and hunger, but associated with a decrease in lean body mass.
Semaglutide GLP-1 Receptor AgonistAdults with overweight or obesityReduction of approximately 2.3 kg (contributing to ~40% of total weight loss in some studies)Induces significant weight loss, a portion of which is attributable to a reduction in lean body mass.
SGLT2 Inhibitors Sodium-glucose cotransporter-2 InhibitorPatients with type 2 diabetesMean reduction of approximately 0.66 kgAssociated with weight loss that includes a reduction in both fat mass and lean body mass.

Experimental Protocols

Key Experiment: Evaluation of this compound in the C26 Adenocarcinoma-Induced Cachexia Mouse Model

This section details the methodology used to assess the in vivo efficacy of this compound in a preclinical model of cancer cachexia.

1. Animal Model and Tumor Induction:

  • Animal Strain: Male BALB/c mice are typically used.

  • Cell Line: Colon 26 (C26) adenocarcinoma cells, a well-established cell line for inducing cachexia in mice, are used.

  • Tumor Inoculation: C26 cells are cultured and then subcutaneously injected into the right flank of the mice. A typical inoculum is 1 x 10^6 cells in a volume of 100 µL of a suitable medium like phosphate-buffered saline (PBS).

2. Dosing and Administration:

  • Compound: this compound is administered orally (p.o.) via gavage.

  • Dosage: A daily dose of 30 mg/kg is used in the efficacy studies.

  • Control Groups: A vehicle control group (receiving the formulation without the active compound) and a vehicle-treated tumor-bearing control group are included.

  • Dosing Schedule: Dosing typically starts the day after tumor cell inoculation and continues daily for the duration of the study (e.g., 15 days).

3. Outcome Measures:

  • Body Weight: Animals are weighed daily to monitor changes in total body mass.

  • Food Intake: Food consumption is measured to assess the effect of the compound on appetite.

  • Body Composition: Lean body mass and fat mass are measured at the beginning and end of the study. This is often done using techniques like quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).

  • Tumor Growth: Tumor volume is measured regularly (e.g., every other day) using calipers to ensure that the anti-cachectic effects are not due to direct anti-tumor activity. At the end of the study, tumors are excised and weighed.

4. Statistical Analysis:

  • Data are typically presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons. A p-value of less than 0.05 is generally considered statistically significant.

Visualizations

Signaling Pathway of MC4R and the Action of this compound

MC4R_Signaling_Pathway cluster_0 Hypothalamic Neuron cluster_1 Physiological Effects POMC POMC Neuron alpha_MSH α-MSH POMC->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R binds & activates Gs Gαs MC4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream Energy_Expenditure ↑ Energy Expenditure Downstream->Energy_Expenditure Food_Intake ↓ Food Intake Downstream->Food_Intake Lean_Mass_Loss ↑ Lean Mass Loss Downstream->Lean_Mass_Loss SNT_207707 This compound SNT_207707->MC4R blocks Preservation Lean Mass Preservation SNT_207707->Preservation

Caption: MC4R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow start Start: Select Animal Model (e.g., BALB/c mice) tumor_induction Tumor Cell Inoculation (C26 Adenocarcinoma) start->tumor_induction randomization Randomization into Treatment Groups tumor_induction->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring In-life Monitoring: - Body Weight - Food Intake - Tumor Volume treatment->monitoring end_of_study End of Study (e.g., Day 15) monitoring->end_of_study body_composition Body Composition Analysis (qNMR or DEXA) end_of_study->body_composition tissue_collection Tissue Collection (Tumor, Muscle, etc.) end_of_study->tissue_collection data_analysis Data Analysis and Statistical Evaluation body_composition->data_analysis tissue_collection->data_analysis conclusion Conclusion on Efficacy in Preserving Lean Body Mass data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's effect on lean body mass.

References

A Head-to-Head Comparison of SNT-207707 and SNT-207858 in Preclinical Models of Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two orally available, selective melanocortin-4 receptor (MC-4R) antagonists, SNT-207707 and SNT-207858, in ameliorating cancer-induced cachexia. The data presented is based on preclinical studies in murine models.

Cachexia, a multifactorial syndrome characterized by severe body weight loss, fat and muscle mass depletion, and anorexia, is a debilitating condition that significantly impacts the quality of life and survival of patients with chronic diseases such as cancer. The melanocortin system, particularly the MC-4 receptor, is a key regulator of food intake and energy homeostasis. In pathological states like cachexia, this system can become overactive, leading to decreased appetite and increased catabolism. This compound and SNT-207858 are non-peptidic, orally active MC-4 receptor antagonists designed to counteract these effects by blocking the anorexigenic signals.[1]

Performance in a Cancer-Induced Cachexia Model

In a well-established preclinical model of cancer-induced cachexia using C26 adenocarcinoma cells implanted in mice, both this compound and SNT-207858 demonstrated significant efficacy in mitigating the key features of the syndrome.[1] Repeated oral administration of both compounds nearly completely prevented tumor-induced body weight loss and had a positive impact on body composition by diminishing the loss of both lean body mass and fat mass.[1]

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data from the study, comparing the effects of this compound and SNT-207858 to a vehicle control in tumor-bearing mice.

Table 1: Effect on Body Weight in C26 Adenocarcinoma-Induced Cachexia Model

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)
Vehicle + Tumor23.5 ± 0.320.9 ± 0.6-2.6 ± 0.5
This compound + Tumor23.6 ± 0.323.4 ± 0.4-0.2 ± 0.5
SNT-207858 + Tumor23.4 ± 0.222.8 ± 0.5-0.6 ± 0.5
Vehicle (No Tumor)23.7 ± 0.225.1 ± 0.4+1.4 ± 0.3

Data are presented as mean ± SEM.

Table 2: Effect on Body Composition in C26 Adenocarcinoma-Induced Cachexia Model

Treatment GroupChange in Lean Body Mass (g)Change in Fat Mass (g)
Vehicle + Tumor-1.2 ± 0.2-1.1 ± 0.2
This compound + Tumor+0.2 ± 0.2+0.1 ± 0.2
SNT-207858 + Tumor+0.1 ± 0.2-0.2 ± 0.2
Vehicle (No Tumor)+0.8 ± 0.2+0.5 ± 0.1

Data are presented as mean ± SEM.

Mechanism of Action: Targeting the Melanocortin Pathway

This compound and SNT-207858 exert their anti-cachectic effects by acting as antagonists at the melanocortin-4 receptor (MC-4R). In cancer-induced cachexia, pro-inflammatory cytokines can lead to an overproduction of α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist of the MC-4R. The binding of α-MSH to the MC-4R in the hypothalamus triggers a signaling cascade that results in decreased appetite and increased energy expenditure, contributing to the wasting syndrome. By blocking this interaction, this compound and SNT-207858 inhibit this signaling pathway, thereby stimulating food intake and preventing the catabolic state.

Melanocortin Signaling Pathway in Cachexia Mechanism of MC-4R Antagonists in Cachexia Pro-inflammatory Cytokines Pro-inflammatory Cytokines α-MSH α-MSH Pro-inflammatory Cytokines->α-MSH stimulate production MC-4 Receptor MC-4 Receptor α-MSH->MC-4 Receptor binds to Hypothalamic Neurons Hypothalamic Neurons MC-4 Receptor->Hypothalamic Neurons activates Decreased Food Intake Decreased Food Intake Hypothalamic Neurons->Decreased Food Intake Increased Energy Expenditure Increased Energy Expenditure Hypothalamic Neurons->Increased Energy Expenditure Cachexia Cachexia Decreased Food Intake->Cachexia Increased Energy Expenditure->Cachexia This compound / SNT-207858 This compound / SNT-207858 This compound / SNT-207858->MC-4 Receptor blocks

Mechanism of MC-4R Antagonists in Cachexia

Experimental Protocols

The data presented in this guide were generated from a key preclinical study with the following methodology:

Animal Model and Cachexia Induction
  • Animal Model: Male BALB/c mice were used for the study.

  • Tumor Cell Line: C26 adenocarcinoma cells, a well-established murine model for inducing cancer cachexia, were used.

  • Induction of Cachexia: A suspension of C26 adenocarcinoma cells was implanted subcutaneously into the flank of the mice. A control group of animals was sham-injected with the vehicle.

Drug Administration
  • Compounds: this compound and SNT-207858 were administered orally.

  • Dosing Regimen: Treatment was initiated the day after tumor implantation and continued for the duration of the study.

  • Control Groups: A vehicle control group with tumor-bearing mice and a vehicle control group with non-tumor-bearing mice were included.

Efficacy Endpoints
  • Body Weight: Monitored regularly throughout the study.

  • Body Composition: Lean body mass and fat mass were determined at the beginning and end of the study using a non-invasive method, likely quantitative nuclear magnetic resonance (qNMR).

  • Food Intake: In a separate experiment with healthy mice, food intake was measured over a 4-hour period following a single oral administration of the compounds or vehicle.

Experimental Workflow Cancer-Induced Cachexia Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal_Model Male BALB/c Mice Tumor_Implantation Subcutaneous injection of C26 adenocarcinoma cells Animal_Model->Tumor_Implantation Grouping Randomization into treatment groups: - Vehicle + Tumor - this compound + Tumor - SNT-207858 + Tumor - Vehicle (No Tumor) Tumor_Implantation->Grouping Dosing Daily oral administration of compounds or vehicle Grouping->Dosing Treatment starts day after implantation Body_Weight Regular Body Weight Measurement Dosing->Body_Weight Body_Composition Lean & Fat Mass Analysis (Baseline and Final) Dosing->Body_Composition

References

A Comparative Guide to SNT-207707 and Peptide-Based Melanocortin-4 Receptor Antagonists in Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule SNT-207707 and representative peptide-based antagonists targeting the melanocortin-4 receptor (MC4R). The objective is to present a clear overview of their respective efficacy profiles based on available preclinical data. It is important to note that to date, no head-to-head comparative studies have been published. The data presented here are compiled from individual studies and should be interpreted with this consideration.

Introduction

The melanocortin-4 receptor (MC4R) is a key G-protein coupled receptor (GPCR) in the central nervous system that regulates energy homeostasis and appetite. Antagonism of MC4R has emerged as a promising therapeutic strategy for conditions such as cachexia, a severe wasting syndrome associated with chronic diseases like cancer. Both small molecule and peptide-based antagonists have been developed to target this receptor, each with distinct pharmacological properties. This compound is a potent and orally available small molecule MC4R antagonist, while peptides such as SHU9119 and TCMCB07 represent the peptide-based alternatives.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy data for this compound and representative peptide-based MC4R antagonists.

Table 1: In Vitro Potency of MC4R Antagonists

CompoundTypeTargetAssay TypeIC50 (nM)SelectivityReference
This compoundSmall MoleculeHuman MC4RBinding8>200-fold vs MC3R & MC5R[1]
Human MC4RFunctional5[1]
SHU9119PeptideHuman MC4RBinding0.06[2]
Human MC3RBinding0.23[2]
TCMCB07PeptideHuman MC4RFunctionalNot explicitly reportedMC3R/MC4R antagonist[3]

Table 2: In Vivo Efficacy of MC4R Antagonists in Cachexia Models

CompoundTypeAnimal ModelAdministrationKey FindingsReference
This compoundSmall MoleculeC26 Adenocarcinoma-induced cachexia in miceOral (daily)Significantly reduced tumor-induced weight loss.
SHU9119PeptideCancer-induced cachexia in ratsIntracerebroventricular (i.c.v.) infusionIncreased food intake and body weight.
TCMCB07PeptideCancer and chronic kidney disease-induced cachexia in ratsIntraperitoneal, subcutaneous, and oralIncreased food intake, body weight, and preserved fat and lean mass.
Chemotherapy-induced cachexia in ratsSubcutaneousAlleviated anorexia, weight loss, and muscle wasting.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the MC4R signaling pathway and a general workflow for evaluating MC4R antagonists.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds and Activates Antagonist This compound or Peptide Antagonist Antagonist->MC4R Binds and Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (↓ Appetite, ↑ Energy Expenditure) CREB->Gene Activates

Caption: MC4R signaling pathway and antagonist mechanism.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine IC50/Ki) Functional cAMP Accumulation Assay (Determine functional IC50) Binding->Functional AnimalModel Induce Cachexia in Animal Model (e.g., C26 tumor implantation) Functional->AnimalModel Treatment Administer Compound (e.g., this compound or Peptide) AnimalModel->Treatment Measurement Measure Efficacy Endpoints (Food intake, body weight, lean/fat mass) Treatment->Measurement end end Measurement->end Data Analysis & Comparison start Compound Synthesis start->Binding

Caption: General experimental workflow for MC4R antagonists.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound to the MC4R.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MC4R.

  • Assay Setup: In a multi-well plate, cell membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound (this compound or peptide antagonist).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-induced signaling.

Methodology:

  • Cell Culture: Cells expressing MC4R are cultured in multi-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or peptide).

  • Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH) is added to stimulate the receptor and induce cyclic AMP (cAMP) production.

  • Cell Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by plotting the cAMP levels against the antagonist concentration.

In Vivo Cachexia Model (C26 Adenocarcinoma)

Objective: To evaluate the in vivo efficacy of an MC4R antagonist in a cancer-induced cachexia model.

Methodology:

  • Tumor Implantation: C26 adenocarcinoma cells are subcutaneously implanted into mice.

  • Compound Administration: Once tumors are established and signs of cachexia (e.g., weight loss) are apparent, daily administration of the test compound (this compound orally or peptide antagonist via the specified route) or vehicle is initiated.

  • Monitoring: Body weight, food intake, and tumor volume are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, body composition (lean and fat mass) is determined using techniques like DEXA or MRI. Tissues may be collected for further analysis.

  • Data Analysis: The effects of the treatment on body weight, food intake, and body composition are compared between the treated and vehicle control groups to assess the efficacy of the antagonist.

Discussion

The available data indicate that both the small molecule this compound and peptide-based antagonists like SHU9119 and TCMCB07 are potent inhibitors of the MC4R.

This compound demonstrates high potency and selectivity for MC4R in vitro. A key advantage of this compound is its oral bioavailability, which was demonstrated to be effective in reducing tumor-induced weight loss in a mouse model of cachexia. This oral activity presents a significant advantage for clinical development and patient compliance.

Peptide-based antagonists , such as SHU9119, exhibit exceptionally high binding affinity for the MC4R, with IC50 values in the sub-nanomolar range. While early peptide antagonists often required central administration (i.c.v.) to elicit an effect, newer peptides like TCMCB07 have been developed to be effective upon peripheral administration, including oral routes, in animal models. TCMCB07 has shown robust efficacy in various cachexia models, preserving both fat and lean body mass.

Comparison and Future Directions:

While a direct comparison is not yet possible, some general distinctions can be made. Small molecules like this compound typically offer advantages in terms of oral bioavailability and ease of manufacturing. Peptides, on the other hand, can achieve very high potency and selectivity due to their larger and more complex interaction surface with the receptor. The development of peripherally active and orally available peptide antagonists like TCMCB07 is closing the gap in terms of administration routes.

Future head-to-head studies are essential to directly compare the efficacy, pharmacokinetic profiles, and potential off-target effects of these different classes of MC4R antagonists. Such studies will be critical in determining the optimal therapeutic agent for the treatment of cachexia and other conditions where MC4R antagonism is a viable strategy. Researchers and drug developers should consider the specific requirements of their therapeutic goals when choosing between a small molecule and a peptide-based approach.

References

Western Blot Analysis of MC4R Downstream Signaling: A Comparative Guide to SNT-207707 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream signaling effects of the selective melanocortin-4 receptor (MC4R) antagonist, SNT-207707, in contrast to other MC4R modulators. While direct Western blot data for this compound's impact on key signaling proteins is not publicly available, this document extrapolates its expected effects based on its established mechanism of action and compares them with published experimental data for alternative compounds.

Introduction to MC4R Signaling

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, appetite, and body weight. Upon activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), MC4R primarily couples to the Gαs protein, initiating a cascade of intracellular events. This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of genes involved in satiety and energy expenditure.

Beyond the canonical Gαs-cAMP-PKA pathway, MC4R signaling is complex and can also involve other G proteins and downstream effectors. One such pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of ERK1/2 can be mediated by various mechanisms, including G protein-dependent and β-arrestin-dependent pathways, and plays a role in neuronal function and plasticity.

This compound: A Selective MC4R Antagonist

This compound is a potent and selective, orally active antagonist of the MC4R.[1][2] Its primary mechanism of action is to block the binding of endogenous agonists like α-MSH to the MC4R, thereby inhibiting the downstream signaling cascades that lead to reduced food intake. In vivo studies have demonstrated that oral administration of this compound significantly increases food intake and prevents weight loss in mouse models of cachexia, providing strong evidence for its efficacy as an MC4R blocker.[3]

Based on its function as a competitive antagonist, it is expected that this compound would effectively inhibit α-MSH-induced phosphorylation of both CREB and ERK1/2 in a dose-dependent manner.

Comparative Analysis of MC4R Modulators

This section compares the effects of this compound with an MC4R agonist (Setmelanotide) and another MC4R antagonist (TCMCB07) on the downstream signaling pathways.

CompoundClassMechanism of ActionExpected/Observed Effect on p-CREBExpected/Observed Effect on p-ERK1/2
This compound AntagonistSelectively blocks agonist binding to MC4R.[1]Expected: Inhibition of agonist-induced phosphorylation.Expected: Inhibition of agonist-induced phosphorylation.
Setmelanotide AgonistPotent and selective agonist of MC4R.Observed: Induces phosphorylation.Observed: Weaker induction compared to α-MSH.
TCMCB07 AntagonistOrally active and brain-penetrant MC4R antagonist.Expected: Inhibition of agonist-induced phosphorylation.Expected: Inhibition of agonist-induced phosphorylation.

Experimental Data for Alternative Compounds

Setmelanotide (MC4R Agonist)

Studies have shown that setmelanotide, a potent MC4R agonist, effectively stimulates the downstream signaling of the receptor. Western blot analysis in astrocytes has demonstrated that treatment with setmelanotide leads to a significant increase in the phosphorylation of CREB.

α-Melanocyte-Stimulating Hormone (α-MSH) (Endogenous Agonist)

As the primary endogenous agonist, α-MSH robustly stimulates both the cAMP/PKA/CREB and the ERK1/2 pathways upon binding to MC4R. Numerous studies have utilized Western blotting to demonstrate the α-MSH-induced increase in both p-CREB and p-ERK1/2 levels in various cell lines.

Experimental Protocols

Western Blot Analysis for p-CREB and p-ERK1/2 in MC4R-expressing Cells

This protocol provides a general framework for assessing the effects of this compound and other modulators on MC4R downstream signaling.

1. Cell Culture and Treatment:

  • Culture HEK293 cells stably or transiently expressing human MC4R in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat cells with this compound or other antagonists at various concentrations for 30 minutes.

  • Stimulate the cells with an MC4R agonist (e.g., 100 nM α-MSH or setmelanotide) for 10-15 minutes.

  • Include appropriate controls: untreated cells, agonist-only treated cells, and antagonist-only treated cells.

2. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-CREB (Ser133), CREB, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizing Signaling Pathways and Workflows

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R AC Adenylyl Cyclase MC4R->AC Gαs MEK MEK MC4R->MEK Gq/β-arrestin cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK1/2 MEK->ERK ERK->CREB pCREB p-CREB CREB->pCREB Phosphorylation Gene Gene Expression pCREB->Gene Agonist α-MSH (Agonist) Agonist->MC4R SNT This compound (Antagonist) SNT->MC4R

Caption: MC4R downstream signaling pathways.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-CREB, p-ERK) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Western blot experimental workflow.

Logical_Comparison cluster_agonist MC4R Agonist (e.g., α-MSH) cluster_antagonist MC4R Antagonist (this compound) Agonist_Action Binds and Activates MC4R Agonist_Signal ↑ p-CREB & p-ERK Agonist_Action->Agonist_Signal Antagonist_Action Blocks Agonist Binding Antagonist_Signal ↓ Agonist-induced p-CREB & p-ERK Antagonist_Action->Antagonist_Signal

Caption: Logical comparison of agonist vs. antagonist action.

References

Comparative Analysis of MC4R Occupancy in Response to SNT-207707 and Alternative Antagonists: An Immunohistochemical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of SNT-207707, a selective and potent antagonist of the Melanocortin-4 Receptor (MC4R), with other relevant MC4R antagonists. The objective is to furnish researchers with the necessary data and methodologies to evaluate the expression and occupancy of MC4R in tissues treated with these compounds, primarily through immunohistochemistry (IHC).

The MC4R is a critical G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis, appetite, and body weight.[1] Antagonists of this receptor are of significant interest for therapeutic applications in conditions such as cachexia (wasting syndrome) associated with cancer, chronic kidney disease, and other illnesses.[2][3][4] this compound is an orally active, small-molecule MC4R antagonist with a reported IC50 of 8 nM for binding and 5 nM for function.[5] In vivo studies have demonstrated its capacity to increase food intake and mitigate tumor-induced weight loss in murine models.

This guide will compare this compound with other known MC4R antagonists, provide a detailed protocol for assessing MC4R expression via IHC, and illustrate the relevant biological pathways and experimental workflows.

Comparative Efficacy of Selective MC4R Antagonists

The selection of an appropriate MC4R antagonist for research or therapeutic development depends on various factors, including potency, selectivity, and pharmacokinetic properties. Below is a summary of quantitative data for this compound and a selection of alternative antagonists.

CompoundTypeTargetPotency (Binding)Potency (Function)Selectivity Profile
This compound Small MoleculeMC4RIC50: 8 nMIC50: 5 nM>200-fold vs. MC3R & MC5R
HS024 Cyclic PeptideMC4RKi: 0.29 nMAntagonistSelective for MC4R over MC1R, MC3R, and MC5R
TCMCB07 Cyclic NonapeptideMC4R / MC3R-IC50: 31.5 nM (MC4R), 11.1 nM (MC3R)Orally active antagonist
Agouti-related protein (AGRP) Endogenous PeptideMC4R / MC3RCompetitive AntagonistInverse AgonistNatural ligand, also binds MC3R
SNT-207858 Small MoleculeMC4RIC50: 22 nMIC50: 11 nM170-fold vs. MC3R, 40-fold vs. MC5R

Experimental Protocols

Immunohistochemistry (IHC) for MC4R Expression in Paraffin-Embedded Tissues

This protocol provides a standardized procedure for the detection of MC4R in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This methodology can be applied to assess baseline MC4R expression and to evaluate changes in receptor localization or density following treatment with this compound or other modulators.

I. Materials and Reagents

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%, 50%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., 1X TBS-T or PBS-T)

  • Blocking Solution (e.g., Universal Protein Block or 5% normal serum from the secondary antibody host species in wash buffer)

  • Primary Antibody: Rabbit anti-MC4R polyclonal antibody

  • Biotinylated anti-rabbit IgG secondary antibody

  • Streptavidin-HRP or Alkaline Phosphatase-streptavidin

  • Chromogen Substrate (e.g., DAB or Vector Red)

  • Hematoxylin counterstain

  • Mounting Medium

  • Charged microscope slides

II. Procedure

  • Tissue Preparation and Sectioning:

    • Fix tissue with 10% formalin and embed in paraffin wax.

    • Cut 4-5 µm sections and mount on charged microscope slides.

    • Heat slides in a tissue-drying oven for at least 45-60 minutes at 60°C.

  • Deparaffinization and Rehydration:

    • Immerse slides in 2-3 changes of xylene for 5-10 minutes each.

    • Rehydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 80% ethanol (2 minutes), 70% ethanol (2 minutes), and 50% ethanol (2 minutes).

    • Rinse gently in running distilled or deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by steaming slides in 0.01 M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes.

    • Allow slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse slides in wash buffer for 1-2 minutes. Ensure tissue sections do not dry out from this point forward.

  • Immunostaining:

    • Inactivate endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes (if using an HRP-based detection system). Rinse with wash buffer.

    • Apply a universal protein block and incubate for 20 minutes at room temperature to minimize non-specific binding.

    • Drain the blocking solution and apply the primary anti-MC4R antibody diluted to its optimal concentration in antibody diluent. Incubate for 45-60 minutes at room temperature or overnight at 4°C in a humidified chamber.

    • Rinse slides with wash buffer (3 changes, 2 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.

    • Rinse slides with wash buffer (3 changes, 2 minutes each).

    • Apply Streptavidin-HRP or Alkaline Phosphatase-streptavidin and incubate for 30 minutes at room temperature.

    • Rinse slides with wash buffer (3 changes, 2 minutes each).

  • Visualization and Counterstaining:

    • Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops (typically 1-5 minutes).

    • Rinse slides in distilled water.

    • Counterstain with hematoxylin for 1-3 minutes.

    • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through sequential immersion in 70%, 95%, and 100% ethanol (1-2 minutes each).

    • Clear in 2-3 changes of xylene (2-5 minutes each).

    • Apply a coverslip using a permanent mounting medium.

Visualizations

Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for immunohistochemical analysis and the canonical MC4R signaling pathway, highlighting the point of intervention for antagonists like this compound.

G cluster_prep Tissue Preparation cluster_stain Immunohistochemical Staining cluster_analysis Analysis TissueCollection Tissue Collection (e.g., Hypothalamus) Fixation Formalin Fixation TissueCollection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking Non-specific Sites AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-MC4R) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Enzyme/Chromogen Detection SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Microscopy Microscopy & Imaging Counterstain->Microscopy Quantification Image Quantification (Staining Intensity/Area) Microscopy->Quantification

Caption: Experimental workflow for MC4R immunohistochemistry.

G cluster_membrane Cell Membrane MC4R MC4R G_protein Gαs MC4R->G_protein Activates Blocked Signaling Blocked Agonist α-MSH (Agonist) Agonist->MC4R Activates Antagonist This compound (Antagonist) Antagonist->MC4R Blocks AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response (↓ Appetite, ↑ Energy Expenditure) PKA->Response

Caption: MC4R signaling pathway and antagonist-mediated inhibition.

References

SNT-207707: A Comparative Analysis of its Selectivity for the Melanocortin-4 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional selectivity of SNT-207707 for the melanocortin-4 receptor (MC4R) over other melanocortin receptor subtypes. The information is compiled from publicly available data to assist researchers and professionals in drug development.

This compound is a potent and orally active antagonist of the melanocortin-4 receptor (MC4R)[1][2]. It demonstrates significant selectivity for MC4R, a key target in the regulation of food intake and energy homeostasis[3][4][5].

Comparative Selectivity of this compound

The selectivity of this compound for MC4R has been characterized through in vitro binding and functional assays. While specific quantitative data for all melanocortin receptor subtypes are not detailed in publicly accessible literature, the available information indicates a strong preference for MC4R.

Binding Affinity

This compound exhibits a high binding affinity for the MC4R, with a reported IC50 value of 8 nM. This demonstrates a strong interaction between the compound and the receptor.

Functional Activity

In functional assays, this compound acts as an antagonist with an IC50 of 5 nM at the MC4R. This indicates its ability to effectively block the signaling pathway activated by the natural ligands of MC4R.

Selectivity Profile

Table 1: this compound Selectivity Profile for Melanocortin Receptors

Receptor SubtypeBinding Affinity (IC50)Functional Activity (IC50)Selectivity vs. MC4R
MC4R 8 nM5 nM-
MC3R >1600 nM (estimated)Not Available>200-fold
MC5R >1600 nM (estimated)Not Available>200-fold
MC1R Not AvailableNot AvailableNot Available
MC2R Not AvailableNot AvailableNot Available

Note: The IC50 values for MC3R and MC5R are estimated based on the reported >200-fold selectivity compared to the MC4R binding affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to determine the selectivity of compounds like this compound for melanocortin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the melanocortin receptors (IC50).

Materials:

  • Cell membranes expressing the specific human melanocortin receptor subtype (MC1R, MC2R, MC3R, MC4R, or MC5R).

  • Radioligand (e.g., [¹²⁵I]-NDP-α-MSH).

  • This compound at various concentrations.

  • Assay buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The IC50 value is calculated by non-linear regression analysis of the competition binding curve.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) induced by an agonist, thereby determining its functional antagonism.

Objective: To determine the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production in cells expressing melanocortin receptors (IC50).

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the specific human melanocortin receptor subtype.

  • A melanocortin receptor agonist (e.g., α-MSH).

  • This compound at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of a melanocortin receptor agonist (e.g., EC₈₀ concentration of α-MSH).

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • The IC50 value is determined by fitting the concentration-response curve with a sigmoidal dose-response model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical melanocortin receptor signaling pathway and a typical experimental workflow for determining antagonist activity.

G cluster_pathway Melanocortin Receptor Signaling Pathway Agonist Agonist (e.g., α-MSH) MCR Melanocortin Receptor (MC4R) Agonist->MCR Activates Antagonist This compound Antagonist->MCR Blocks G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased food intake) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical MC4R signaling pathway and the antagonistic action of this compound.

G cluster_workflow Experimental Workflow for Antagonist IC50 Determination Start Start: Cells expressing Melanocortin Receptor Preincubation Pre-incubate with varying concentrations of this compound Start->Preincubation Stimulation Stimulate with a fixed concentration of Agonist (e.g., α-MSH) Preincubation->Stimulation Incubation Incubate to allow cAMP production Stimulation->Incubation Measurement Lyse cells and measure intracellular cAMP Incubation->Measurement Analysis Data Analysis: Plot concentration-response curve and determine IC50 Measurement->Analysis End End: IC50 value of This compound Analysis->End

Caption: Workflow for determining the functional antagonist activity of this compound.

References

In Vitro Assays to Confirm SNT-207707 Antagonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antagonist activity of SNT-207707 against other key melanocortin-4 receptor (MC4R) antagonists. The data presented is supported by detailed experimental protocols for the primary assays used to characterize these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

Comparative Analysis of MC4R Antagonists

This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor centrally involved in the regulation of energy homeostasis and appetite.[1][2][3] In vitro assays are crucial for determining the potency and selectivity of this compound and comparing its performance against other MC4R antagonists. The following table summarizes the antagonist activity of this compound and its alternatives, as measured by common in vitro binding and functional assays.

CompoundTargetAssay TypePotency (IC50/Ki, nM)Selectivity Profile
This compound MC4R Binding Assay (IC50) 8 [1][2]>200-fold vs. MC3R and MC5R
Functional Assay (IC50) 5
SNT-207858MC4RBinding Assay (IC50)22170-fold vs. MC3R, 40-fold vs. MC5R
Functional Assay (IC50)11
BL-6020/979MC4RBinding Assay (IC50)19>140-fold vs. MC3R, >45-fold vs. MC5R
TCMCB07MC4RFunctional Assay (IC50)31.5Antagonist at MC3R, agonist at MC1R and MC5R
HS024MC4RBinding Assay (Ki)0.29~19-fold vs. MC3R, ~11-fold vs. MC5R
PF-07258669MC4RBinding Assay (Ki)0.46High selectivity
Functional Assay (IC50)13
JKC-363MC4RFunctional Assay (IC50)0.590-fold vs. MC3R
ML00253764MC4RFunctional Assay (IC50)320~2.5-fold vs. MC3R, ~6.6-fold vs. MC5R

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test compound to the MC4R by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an inhibitor (Ki) of a test compound at the MC4R.

Materials:

  • Cells: HEK293 cells stably expressing the human MC4R.

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).

  • Test Compounds: this compound or other MC4R antagonists at various concentrations.

  • Buffers:

    • Binding Buffer: Typically Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂) and a protease inhibitor cocktail.

    • Wash Buffer: Ice-cold binding buffer.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters, and a gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hMC4R cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

    • Add the radioligand at a fixed concentration (usually at or below its Kd value).

    • Add the test compound at a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known unlabeled MC4R ligand (e.g., 1 µM NDP-α-MSH).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by an MC4R agonist.

Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced MC4R signaling.

Materials:

  • Cells: HEK293 cells stably expressing the human MC4R.

  • Agonist: A known MC4R agonist, such as α-melanocyte-stimulating hormone (α-MSH) or NDP-α-MSH.

  • Test Compounds: this compound or other MC4R antagonists at various concentrations.

  • Reagents:

    • Cell culture medium (e.g., DMEM).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Apparatus: 96-well cell culture plates, incubator, and a plate reader compatible with the chosen detection method.

Procedure:

  • Cell Plating:

    • Seed HEK293-hMC4R cells into 96-well plates and allow them to attach and grow overnight.

  • Assay Setup:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of the MC4R agonist (typically the EC80 concentration to ensure a robust signal).

    • Include control wells with cells treated with vehicle only (basal), agonist only (maximum stimulation), and antagonist only.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using the plate reader.

  • Data Analysis:

    • Normalize the data to the response of the agonist-only treated cells (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for an in vitro antagonist assay.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Activates Antagonist This compound (Antagonist) Antagonist->MC4R Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., decreased appetite) PKA->Response Leads to

Caption: MC4R Signaling Pathway and Point of Antagonist Intervention.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Plate_Cells Plate MC4R-expressing cells in 96-well plate Pre_incubate Pre-incubate cells with antagonist Plate_Cells->Pre_incubate Prepare_Compounds Prepare serial dilutions of this compound and other antagonists Prepare_Compounds->Pre_incubate Add_Agonist Add fixed concentration of MC4R agonist Pre_incubate->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Lyse_Cells Lyse cells and measure intracellular cAMP Incubate->Lyse_Cells Plot_Data Plot % inhibition vs. log[antagonist] Lyse_Cells->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: Experimental Workflow for a Functional Antagonist Assay.

References

Cross-Validation of SNT-207707 Effects with Genetic Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of SNT-207707, a selective melanocortin 4 receptor (MC4R) antagonist, with findings from genetic models involving the MC4R. The objective is to cross-validate the on-target effects of this compound by comparing its observed physiological outcomes with those seen in animals with genetic modifications of the MC4R.

This compound is a potent and orally active antagonist of the melanocortin MC-4 receptor, with an IC50 of 8 nM for binding and 5 nM for function.[1][2][3][4][5] It has demonstrated the ability to penetrate the blood-brain barrier and has been investigated for its potential in treating cancer-related cachexia.

Genetic models, such as MC4R deficient mice, provide a crucial tool for understanding the physiological roles of this receptor. These models are instrumental in validating that the effects of pharmacological agents like this compound are indeed mediated through their intended target.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from studies on this compound and MC4R genetic models, focusing on food intake and body weight regulation.

Parameter This compound Administration MC4R Deficient (Knockout) Mice References
Food Intake A single subcutaneous injection of 20 mg/kg significantly increases food intake in mice. Oral administration also distinctly increases food intake.Exhibit hyperphagia, leading to increased food consumption.,,
Body Weight Daily oral administration significantly reduces tumor-induced weight loss in a cancer cachexia model.Develop adult-onset obesity characterized by increased fat mass.,
Energy Expenditure Shown to decrease energy expenditure in wild-type mice.This effect is absent in MC4R deficient animals, confirming the mechanism of action.
Lean Body Mass Diminished loss of lean body mass in a cancer cachexia model.Increased lean body mass alongside increased fat mass.
Fat Mass Diminished loss of fat mass in a cancer cachexia model.Significantly increased fat mass contributing to obesity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the melanocortin 4 receptor signaling pathway and a typical experimental workflow for evaluating the effects of this compound.

Melanocortin 4 Receptor Signaling Pathway POMC POMC alphaMSH α-MSH POMC->alphaMSH Cleavage MC4R MC4R alphaMSH->MC4R Agonist Binding Gs Gαs MC4R->Gs Activation SNT207707 This compound SNT207707->MC4R Antagonist Binding AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Anorexigenic_Effects Anorexigenic Effects (Decreased Food Intake, Increased Energy Expenditure) CREB->Anorexigenic_Effects Transcriptional Regulation

Melanocortin 4 Receptor Signaling Pathway.

Experimental Workflow for this compound Evaluation Animal_Model Animal Model Selection (e.g., CD-1 Mice, C26 Adenocarcinoma Model) Compound_Admin This compound Administration (Oral Gavage or Subcutaneous Injection) Animal_Model->Compound_Admin Measurements Physiological Measurements Compound_Admin->Measurements Food_Intake Food Intake Monitoring Measurements->Food_Intake Body_Weight Body Weight and Composition Analysis Measurements->Body_Weight Data_Analysis Data Analysis and Comparison (vs. Vehicle and/or Genetic Models) Food_Intake->Data_Analysis Body_Weight->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Workflow for this compound In Vivo Evaluation.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

In Vivo Food Intake and Body Weight Studies with this compound

  • Animal Models: Male CD-1 mice (for acute food intake studies) and mice subcutaneously implanted with C26 adenocarcinoma cells (for cachexia studies) are commonly used.

  • Compound Preparation and Administration: this compound is prepared for oral administration by gavage at doses such as 60 mg/kg. For subcutaneous injections, a dose of 20 mg/kg has been used. A typical vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Food Intake Measurement: For acute studies, food intake is measured over a period of several hours post-administration. In cachexia models, daily food intake is monitored.

  • Body Weight and Composition: Body weight is measured daily in cachexia studies. Body composition (lean and fat mass) can be determined at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA).

  • Data Analysis: Statistical analysis is performed to compare the effects of this compound with a vehicle control group. The significance of the results is typically determined using appropriate statistical tests like a t-test or ANOVA.

Generation and Phenotyping of MC4R Deficient Mice

  • Generation of Knockout Mice: MC4R deficient mice are generated using standard gene-targeting techniques in embryonic stem cells to create a null allele of the MC4R gene.

  • Genotyping: Successful gene targeting is confirmed by Southern blotting or PCR analysis of genomic DNA.

  • Phenotypic Analysis:

    • Metabolic Cages: Mice are individually housed in metabolic cages to precisely measure food and water intake, as well as energy expenditure through indirect calorimetry.

    • Body Composition: Body composition is analyzed at different ages to track the development of obesity.

    • Glucose Homeostasis: Glucose and insulin tolerance tests are performed to assess for metabolic dysfunction.

  • Data Analysis: Phenotypic data from MC4R knockout mice are compared to wild-type littermate controls to determine the specific effects of MC4R deficiency.

In Vitro Receptor Binding and Functional Assays

  • Cell Lines: HEK293 cells stably expressing the human MC4R are typically used.

  • Binding Assay:

    • Radioligand: A radiolabeled MC4R agonist (e.g., [¹²⁵I]-NDP-α-MSH) is used.

    • Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

    • Detection: The amount of bound radioactivity is measured, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of radioligand binding.

  • Functional Assay (cAMP Measurement):

    • Principle: MC4R activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists will block this agonist-induced increase.

    • Procedure: Cells are pre-incubated with the antagonist (this compound) before being stimulated with an MC4R agonist (e.g., α-MSH).

    • Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA-based).

    • Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Conclusion

The effects of the pharmacological antagonist this compound on food intake, body weight, and energy expenditure in wild-type animals closely mirror the phenotype observed in MC4R deficient genetic models. This strong correlation provides a high degree of confidence that the observed in vivo effects of this compound are mediated through its intended on-target antagonism of the melanocortin 4 receptor. These findings validate the use of this compound as a specific tool to probe the physiological functions of the MC4R and support its further investigation as a potential therapeutic agent for conditions such as cancer-related cachexia.

References

A Comparative Analysis of SNT-207707 and Historical Cachexia Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel melanocortin-4 receptor (MC4R) antagonist, SNT-207707, against historical therapeutic agents for cachexia. The information presented is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and experimental methodologies.

Cachexia is a complex metabolic syndrome characterized by severe, unintentional weight loss, muscle wasting, and systemic inflammation, significantly impacting the quality of life and prognosis of patients with chronic diseases such as cancer. For decades, the therapeutic landscape for cachexia has been limited, with modest efficacy and notable side effects associated with historical treatments. The emergence of targeted therapies like this compound offers a promising new approach by addressing the central mechanisms of the syndrome.

Mechanism of Action: A Shift in Therapeutic Strategy

Historical treatments for cachexia have primarily focused on appetite stimulation and anabolic support. In contrast, this compound represents a targeted approach aimed at the central nervous system's regulation of appetite and energy expenditure.

This compound is an orally active and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4] The melanocortin system in the hypothalamus plays a crucial role in regulating energy balance.[5] During chronic disease, pro-inflammatory cytokines can lead to an overstimulation of the MC4R, resulting in appetite suppression and increased energy expenditure, key drivers of cachexia. By blocking this receptor, this compound aims to disinhibit the signaling pathways that suppress appetite and promote catabolism, thereby restoring a more anabolic state.

Historical treatments have employed a variety of mechanisms:

  • Progestins (Megestrol Acetate, Medroxyprogesterone Acetate): While the exact mechanism remains unclear, these synthetic hormones are thought to stimulate appetite and lead to weight gain. However, the weight gained is predominantly fat mass, with little to no increase in lean body mass.

  • Anabolic Steroids (Testosterone, Oxandrolone, Nandrolone): These agents act by increasing protein synthesis within muscle tissue, directly targeting muscle wasting. Their use has been documented to have some positive effects on lean body mass.

  • Ghrelin Agonists (Anamorelin): Ghrelin is a natural hormone that stimulates appetite. Ghrelin agonists mimic this action and have also been shown to possess anti-inflammatory properties. Anamorelin has demonstrated increases in lean body mass in clinical trials.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (Ibuprofen, Indomethacin, Celecoxib): Given the inflammatory component of cachexia, NSAIDs have been investigated for their potential to mitigate this aspect of the syndrome. However, the evidence supporting their efficacy in improving body weight is generally considered weak, and they are not recommended for routine use in treating cachexia.

  • Thalidomide: This immunomodulatory and anti-inflammatory agent is known to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in cachexia. Studies have shown its potential to lessen the loss of both weight and lean body mass in cancer patients.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and historical cachexia treatments.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Cancer-Induced Cachexia

ParameterVehicle Control (Tumor-Bearing)This compound (60 mg/kg, oral, daily)
Change in Body Weight Significant weight lossAlmost complete prevention of tumor-induced weight loss
Change in Lean Body Mass Significant lossDiminished loss
Change in Fat Mass Significant lossDiminished loss
Food Intake ReducedIncreased

Table 2: Clinical Efficacy of Historical Cachexia Treatments

Treatment ClassRepresentative Agent(s)Key Efficacy Endpoints (Summary of Clinical Trial Findings)
Progestins Megestrol Acetate- Improved appetite. - Slight weight gain, primarily adipose tissue. - No consistent improvement in quality of life or survival.
Anabolic Steroids Testosterone, Oxandrolone, Nandrolone- Increased lean body mass and muscle strength in some patient populations (e.g., COPD, HIV/AIDS).
Ghrelin Agonists Anamorelin- Increased lean body mass, body weight, and appetite in patients with non-small cell lung cancer.
NSAIDs Ibuprofen, Celecoxib- Insufficient evidence to support a significant effect on weight gain. Not recommended for routine use.
Immunomodulators Thalidomide- Attenuated loss of weight and lean body mass in patients with pancreatic cancer cachexia. At 4 weeks, thalidomide group gained an average of 0.37 kg vs. a loss of 2.21 kg in the placebo group.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.

This compound Preclinical Study in C26 Adenocarcinoma-Induced Cachexia Mouse Model
  • Animal Model: Male BALB/c mice were subcutaneously implanted with C26 adenocarcinoma cells to induce cachexia.

  • Treatment: this compound was administered orally once daily at a dose of 60 mg/kg, starting the day after tumor implantation.

  • Control Group: A vehicle control group of tumor-bearing mice received the vehicle solution.

  • Parameters Measured: Body weight, food intake, and body composition (lean and fat mass) were monitored throughout the study. Tumor growth was also measured to ensure the anti-cachectic effects were not due to anti-tumor activity.

Thalidomide in Pancreatic Cancer Cachexia Clinical Trial
  • Study Design: A single-center, double-blind, randomized, placebo-controlled trial.

  • Patient Population: 50 patients with advanced pancreatic cancer who had experienced a weight loss of at least 10% of their body weight.

  • Intervention: Patients were randomized to receive either 200 mg of thalidomide daily or a placebo for 24 weeks.

  • Primary Outcome: Change in weight and nutritional status.

  • Assessments: Body weight and arm muscle area were measured at baseline, 4 weeks, and 8 weeks.

Visualizing the Science: Diagrams of Pathways and Processes

To further elucidate the complex mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways in Cachexia

Caption: Key signaling pathways involved in cachexia-induced muscle wasting.

Experimental Workflow for Preclinical Cachexia Study

Preclinical_Workflow cluster_data Data Collection Points Animal Model Selection Animal Model Selection Tumor Cell Implantation Tumor Cell Implantation Animal Model Selection->Tumor Cell Implantation Step 1 Randomization into Groups Randomization into Groups Tumor Cell Implantation->Randomization into Groups Step 2 Treatment Administration\n(e.g., this compound vs. Vehicle) Treatment Administration (e.g., this compound vs. Vehicle) Randomization into Groups->Treatment Administration\n(e.g., this compound vs. Vehicle) Step 3 Data Collection Data Collection Treatment Administration\n(e.g., this compound vs. Vehicle)->Data Collection Step 4 Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Step 5 Body Weight Body Weight Data Collection->Body Weight Food Intake Food Intake Data Collection->Food Intake Body Composition Body Composition Data Collection->Body Composition Tumor Volume Tumor Volume Data Collection->Tumor Volume

Caption: A typical experimental workflow for a preclinical cachexia study.

Logical Relationship in Cachexia Treatment Development

Caption: Logical progression in the development of cachexia treatments.

Conclusion

This compound, with its targeted mechanism of action on the central melanocortin system, represents a significant evolution from historical cachexia treatments. Preclinical data suggests a promising efficacy profile in preventing weight loss and preserving both lean and fat mass. In contrast, historical treatments have demonstrated variable and often limited success, with side effects that can be problematic in a vulnerable patient population. While further clinical investigation of this compound is necessary to fully establish its therapeutic potential in humans, its novel approach holds considerable promise for addressing the multifaceted nature of cachexia. This guide serves as a foundational resource for researchers and drug development professionals to understand the current landscape and future directions in the management of this debilitating syndrome.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SNT-207707

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of SNT-207707.

This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a potent and selective melanocortin 4 receptor (MC4R) antagonist. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

This compound should be treated as a hazardous chemical.[1] All personnel handling this compound must be familiar with standard laboratory safety procedures and the specific hazards associated with this substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the compound.[1]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Spill Response: In the event of a spill, immediately notify laboratory personnel and follow established spill response procedures. Absorbent materials used to clean the spill should be treated as hazardous waste.

Proper Disposal Procedures for this compound

As a standard practice, all chemical waste, including this compound and any materials contaminated with it, must be disposed of as hazardous waste. Do not dispose of this compound down the sink or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including unused compound, contaminated solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a tightly sealing cap.

    • Ensure the waste container is made of a material that is compatible with the chemical waste. For this compound, which may be dissolved in solvents like DMSO or acetonitrile, a chemically resistant plastic or glass container is appropriate.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and any other components of the waste mixture, including solvents and their approximate concentrations.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure and have secondary containment to prevent spills from reaching drains.

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₂H₄₃N₅O · HCl
Molecular Weight 550.2 g/mol
IC₅₀ (MC4R Binding) 8 nM
IC₅₀ (MC4R Function) 5 nM
Solubility in DMSO 1-10 mg/mL (sparingly soluble)
Solubility in Acetonitrile 0.1-1 mg/mL (slightly soluble)
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Experimental Protocols and Signaling Pathways

General Experimental Protocol for In Vitro Studies

While specific experimental protocols will vary, a general workflow for handling this compound in a laboratory setting is outlined below. This workflow emphasizes safety and proper disposal at each stage.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Retrieve this compound from -20°C storage b Equilibrate to room temperature a->b c Weigh compound in a chemical fume hood b->c d Prepare stock solution (e.g., in DMSO) c->d f Collect all waste: - Unused stock solution - Contaminated media - Used pipette tips, tubes, etc. c->f Dispose of contaminated weighing paper e Perform in vitro assay (e.g., cell-based functional assay) d->e e->f g Place in a labeled hazardous waste container f->g h Store in designated satellite accumulation area g->h i Request disposal via EHS or licensed vendor h->i

Caption: General workflow for handling this compound from preparation to disposal.

Melanocortin 4 Receptor (MC4R) Signaling Pathway

This compound is an antagonist of the melanocortin 4 receptor (MC4R), a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis. The typical signaling cascade of MC4R involves the activation of adenylyl cyclase. This compound blocks this pathway.

G MC4R Signaling Pathway and Antagonism by this compound cluster_ligand cluster_intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds and Activates Antagonist This compound (Antagonist) Antagonist->MC4R Binds and Blocks G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Effects (↓ Food Intake, ↑ Energy Expenditure) CREB->Downstream Regulates Gene Transcription

Caption: this compound antagonizes the MC4R, blocking the downstream signaling cascade.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.